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  • Product: 4-Ethylpiperidin-2-one
  • CAS: 50549-26-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpiperidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Landscape for 4-Ethylpiperidin-2-one In the realm of chemical research and drug development, a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 4-Ethylpiperidin-2-one

In the realm of chemical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide is dedicated to a thorough exploration of the physicochemical properties of 4-Ethylpiperidin-2-one.

It is critical to preface this analysis with a key observation: publicly accessible, experimentally determined data for 4-Ethylpiperidin-2-one is notably scarce. This often occurs with novel or less-common chemical entities. Therefore, this guide will adopt a scientifically rigorous, inferential approach. We will first establish the foundational properties of the parent molecule, piperidin-2-one (also known as δ-valerolactam). Subsequently, we will elucidate the anticipated impact of the C4-ethyl substitution based on established principles of physical organic chemistry. This approach, blending foundational data with expert analysis, provides a robust predictive framework for researchers working with this compound.

Molecular Architecture and Identification

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. 4-Ethylpiperidin-2-one is a derivative of piperidin-2-one, featuring a saturated six-membered lactam ring with an ethyl group substituted at the fourth carbon atom relative to the carbonyl group.

Diagram: Chemical Structure of 4-Ethylpiperidin-2-one

Caption: 2D structure of 4-Ethylpiperidin-2-one.

IdentifierValueSource
IUPAC Name 4-ethylpiperidin-2-one-
Molecular Formula C7H13NO-
Molecular Weight 127.18 g/mol PubChem[1]
Canonical SMILES CCC1CC(=O)NCC1-
CAS Number Not readily available-

Core Physicochemical Parameters: An Inferential Analysis

The following table presents the known properties of the parent compound, piperidin-2-one, and a predicted range or value for 4-Ethylpiperidin-2-one. The rationale for these predictions is detailed in the subsequent sections.

PropertyPiperidin-2-one (Parent Compound)4-Ethylpiperidin-2-one (Predicted) Rationale for Prediction
Melting Point (°C) 38-40Likely lower, or a low-melting solid/oilThe ethyl group can disrupt crystal lattice packing.
Boiling Point (°C) 256 (at 760 mmHg)> 256Increased molecular weight and van der Waals forces.
Water Solubility 291 g/L[2]Significantly lowerThe ethyl group increases hydrophobicity.
logP (Octanol/Water) -0.4[3]> -0.4 (likely positive)Increased lipophilicity due to the ethyl group.
pKa (Acidic Proton) ~17 (Amide N-H)Similar to parent (~17)The C4-ethyl group has a minimal electronic effect on the amide proton.
Causality Behind Predicted Physicochemical Shifts
  • Melting and Boiling Points: The introduction of an ethyl group increases the molecular weight and the surface area of the molecule. This leads to stronger intermolecular van der Waals forces, which require more energy to overcome, thus a higher boiling point is expected. However, the ethyl group may disrupt the regular packing of the molecules in a solid crystal lattice that is possible with the more symmetrical piperidin-2-one. This disruption can lead to a lower melting point or the compound existing as a liquid at room temperature.

  • Solubility and Lipophilicity (logP): The amide group in piperidin-2-one is polar and capable of hydrogen bonding, contributing to its high water solubility. The addition of a non-polar ethyl group increases the overall hydrophobicity of the molecule. This will decrease its affinity for water and increase its affinity for non-polar solvents like octanol, resulting in lower water solubility and a higher logP value.

Spectroscopic and Analytical Profile (Predicted)

  • 1H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with multiplets for the protons on the piperidinone ring. The N-H proton would likely appear as a broad singlet.

  • 13C NMR: The spectrum would feature seven distinct carbon signals. The carbonyl carbon would be the most downfield signal. The two carbons of the ethyl group would also be readily identifiable.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected in the region of 1650-1680 cm-1. An N-H stretching vibration would also be present around 3200-3400 cm-1.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.18. Common fragmentation patterns would likely involve the loss of the ethyl group.

Experimental Determination of Physicochemical Properties: A Methodological Overview

For researchers who have synthesized or acquired 4-Ethylpiperidin-2-one, the following standard experimental protocols are recommended for the definitive determination of its physicochemical properties.

Workflow for Physicochemical Property Determination

Diagram: Experimental Workflow

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Measurement Purity Purity Analysis (HPLC, GC-MS) Structure_Verification Structural Confirmation (NMR, IR) Purity->Structure_Verification MP Melting Point (DSC/Apparatus) Structure_Verification->MP BP Boiling Point (Distillation/TGA) Structure_Verification->BP Sol Solubility (Shake-flask method) Structure_Verification->Sol LogP logP Determination (Shake-flask/HPLC) Structure_Verification->LogP pKa pKa Measurement (Potentiometric titration) Structure_Verification->pKa

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Step-by-Step Experimental Protocols
  • Purity and Structural Confirmation:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1D (1H, 13C) and 2D (COSY, HSQC) NMR experiments should be conducted.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Determination:

    • Method: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.

    • Procedure: A small, pure sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded.

  • Boiling Point Determination:

    • Method: Micro-boiling point determination or thermogravimetric analysis (TGA).

    • Procedure: For small quantities, a Siwoloboff apparatus can be used. TGA can also provide information on the boiling point under controlled atmospheric conditions.

  • Solubility Determination (Shake-Flask Method):

    • Method: The OECD Guideline 105 "Water Solubility" is the standard protocol.

    • Procedure: An excess amount of 4-Ethylpiperidin-2-one is agitated in a known volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method like HPLC.

  • logP Determination (Shake-Flask Method):

    • Method: Based on OECD Guideline 107.

    • Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Outlook

While direct experimental data for 4-Ethylpiperidin-2-one remains elusive in the public domain, a robust, predictive understanding of its physicochemical properties can be established through a careful analysis of its parent compound, piperidin-2-one, and the application of fundamental chemical principles. It is anticipated that 4-Ethylpiperidin-2-one will be a higher boiling point liquid or low-melting solid with reduced water solubility and increased lipophilicity compared to its parent lactam.

For researchers engaged in the synthesis or use of this compound, the experimental protocols outlined in this guide provide a clear path to generating the empirical data necessary for advancing their work. Such data would be a valuable contribution to the broader chemical and pharmaceutical sciences community.

References

  • Wikipedia. 4-Piperidone. [Link]

  • PubChem. 1-Ethylpiperidin-4-one. [Link]

  • PubChem. 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

  • Wikipedia. 2-Piperidinone. [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • The Good Scents Company. delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]

  • Organic Chemistry Portal. 4-Piperidone synthesis. [Link]

Sources

Exploratory

Topic: Synthesis Pathways for 4-Ethylpiperidin-2-one and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-ethylpiperidin-2-one scaffold is a δ-valerolactam substructure of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-ethylpiperidin-2-one scaffold is a δ-valerolactam substructure of significant interest in medicinal chemistry and drug development. Its presence in various biologically active molecules necessitates robust, efficient, and scalable synthetic strategies. This technical guide provides a comprehensive overview of the principal pathways for the synthesis of 4-ethylpiperidin-2-one and its derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, including classical ring-expansion reactions and intramolecular cyclizations of acyclic precursors. Each pathway is critically evaluated, with detailed, field-proven protocols and a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Introduction: The Significance of the 4-Ethylpiperidin-2-one Core

The piperidine ring is a privileged scaffold, ubiquitous in natural products and pharmaceuticals.[1] The introduction of a lactam functionality, as seen in piperidin-2-ones (also known as δ-valerolactams), imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. The 4-alkyl substitution, specifically the 4-ethyl group, provides a lipophilic handle that can be critical for modulating pharmacokinetic and pharmacodynamic properties.

This guide moves beyond a simple recitation of reactions to provide a causal analysis of why certain synthetic choices are made, empowering researchers to not only replicate but also adapt these methodologies for the synthesis of novel derivatives. We will explore two primary strategic approaches: the expansion of a pre-existing carbocyclic ring and the de novo construction of the heterocycle from an acyclic precursor.

Pathway I: Synthesis via Ring Expansion of 4-Ethylcyclohexanone

A highly effective and direct strategy for synthesizing 4-ethylpiperidin-2-one involves the formal insertion of a nitrogen atom adjacent to the carbonyl group of a corresponding carbocycle. 4-Ethylcyclohexanone serves as a readily available and logical starting material for this approach. Two classical name reactions are paramount here: the Beckmann Rearrangement and the Schmidt Reaction.

The Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed transformation of a ketoxime into an amide or, in this case, a cyclic ketoxime into a lactam.[2][3] The reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific 1,2-alkyl migration.[4] The group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.

Causality of Experimental Design: The synthesis begins with the formation of 4-ethylcyclohexanone oxime. The subsequent rearrangement is typically promoted by strong protic acids (like sulfuric acid or polyphosphoric acid) or Lewis acids.[3] The choice of acid catalyst is critical; it must be strong enough to protonate the hydroxyl group and facilitate its departure as water, but conditions must be controlled to prevent side reactions. The key advantage of this method is its operational simplicity and the use of common, inexpensive reagents.

Beckmann_Rearrangement cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement Start 4-Ethylcyclohexanone Reag1 NH2OH·HCl, Pyridine Start->Reag1 Oxime 4-Ethylcyclohexanone Oxime Reag2 H2SO4 or PPA, Heat Oxime->Reag2 Reag1->Oxime Product 4-Ethylpiperidin-2-one Reag2->Product

Caption: Beckmann rearrangement pathway for 4-Ethylpiperidin-2-one.

Experimental Protocol: Beckmann Rearrangement

  • Oxime Formation:

    • To a solution of 4-ethylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Filter the resulting precipitate (the oxime), wash with water, and dry under vacuum. The product can be purified by recrystallization from an ethanol/water mixture.

  • Rearrangement:

    • Carefully add the dried 4-ethylcyclohexanone oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (PPA) (10 eq by weight) at 100-120 °C with stirring.

    • Maintain the temperature for 30-60 minutes. The reaction is often exothermic and requires careful control.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylpiperidin-2-one, which can be purified by vacuum distillation or column chromatography.

The Schmidt Reaction

The Schmidt reaction provides a complementary and often more direct route, reacting a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to yield an amide or lactam.[5] This method bypasses the need to isolate the oxime intermediate.

Causality of Experimental Design: Hydrazoic acid is highly toxic and explosive, making its in-situ generation from sodium azide and a strong acid (typically sulfuric acid) the standard, safer practice.[6] The reaction mechanism involves the protonated ketone being attacked by hydrazoic acid, followed by dehydration and rearrangement with the loss of dinitrogen gas (N₂), which is an excellent leaving group and drives the reaction to completion. The choice of solvent is crucial; chlorinated solvents are common as they are inert to the strong acid conditions.

Schmidt_Reaction Start 4-Ethylcyclohexanone Reagents NaN3, H2SO4 (in situ HN3 generation) Start->Reagents Product 4-Ethylpiperidin-2-one Reagents->Product Dieckmann_Condensation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Start Ethyl 2-ethyl-4-bromobutanoate + Ethyl 2-aminoacetate Diester Acyclic Diester Intermediate Start->Diester Alkylation KetoEster Cyclic β-Keto Ester Diester->KetoEster 1. NaOEt, Toluene 2. H3O+ Product 4-Ethylpiperidin-2-one KetoEster->Product HCl (aq), Heat

Sources

Foundational

Spectroscopic Characterization of 4-Ethylpiperidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethylpiperidin-2-one, a substituted lactam, represents a core structural motif in a variety of pharmacologically active compounds. Its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylpiperidin-2-one, a substituted lactam, represents a core structural motif in a variety of pharmacologically active compounds. Its synthesis and characterization are pivotal for the development of novel therapeutics. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for elucidating its mechanism of action and for guiding further drug design efforts. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural elucidation and purity assessment of 4-Ethylpiperidin-2-one. This guide offers a detailed exploration of the spectroscopic data for 4-Ethylpiperidin-2-one, providing insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Features

4-Ethylpiperidin-2-one, also known as 4-ethyl-δ-valerolactam, is a six-membered heterocyclic compound containing a lactam (a cyclic amide) functional group and an ethyl substituent at the C4 position. The presence of a chiral center at C4 implies that the molecule can exist as a pair of enantiomers. The piperidin-2-one ring typically adopts a chair conformation to minimize steric strain.

Caption: 2D structure of 4-Ethylpiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Ethylpiperidin-2-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the stereochemical arrangement of the protons.

Predicted ¹H NMR Data for 4-Ethylpiperidin-2-one:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5br s1HNH
~3.2 - 3.4m2HCH ₂-N
~2.3 - 2.5m2HCH ₂-C=O
~1.8 - 2.0m1HCH -CH₂CH₃
~1.5 - 1.7m2HCH ₂-CH(Et)
~1.3 - 1.5m2HCH ₂-CH₃
~0.9t3HCH₂-CH

Interpretation:

  • NH Proton: The amide proton is expected to appear as a broad singlet in the downfield region (around 7.5-8.5 ppm) due to hydrogen bonding and exchange with the solvent.

  • Methylene Protons Adjacent to Nitrogen (C6-H₂): These protons are deshielded by the adjacent nitrogen atom and are expected to resonate around 3.2-3.4 ppm as a multiplet.

  • Methylene Protons Adjacent to Carbonyl (C3-H₂): The electron-withdrawing carbonyl group causes a downfield shift for these protons, which are expected to appear as a multiplet around 2.3-2.5 ppm.

  • Methine Proton (C4-H): The proton at the chiral center, attached to the ethyl group, will likely be a complex multiplet around 1.8-2.0 ppm.

  • Piperidine Ring Methylene Protons (C5-H₂): These protons are expected to resonate as a multiplet in the range of 1.5-1.7 ppm.

  • Ethyl Group Protons: The methylene protons of the ethyl group will appear as a multiplet around 1.3-1.5 ppm, and the methyl protons will be a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for 4-Ethylpiperidin-2-one:

Chemical Shift (ppm)Assignment
~175C =O (C2)
~42C H₂-N (C6)
~35C H-CH₂CH₃ (C4)
~31C H₂-C=O (C3)
~30C H₂-CH(Et) (C5)
~28C H₂-CH₃
~11CH₂-C H₃

Interpretation:

  • Carbonyl Carbon (C2): The carbonyl carbon of the lactam is the most deshielded and will appear at the lowest field, around 175 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidin-2-one ring will resonate in the range of 30-42 ppm. The carbon adjacent to the nitrogen (C6) will be more deshielded than the others.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around 28 ppm, and the methyl carbon will be the most shielded, appearing at approximately 11 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylpiperidin-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Data for 4-Ethylpiperidin-2-one:

Frequency (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H stretch
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band)
~1460MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)

Interpretation:

  • N-H Stretch: A strong, broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the lactam, with the broadening due to hydrogen bonding.

  • C-H Stretch: Absorptions in the 2960-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the ethyl group.

  • C=O Stretch (Amide I): A very strong absorption band around 1650 cm⁻¹ is a hallmark of the carbonyl stretching vibration in a six-membered lactam. The exact position can be influenced by ring strain and hydrogen bonding.

  • N-H Bend (Amide II): A medium intensity band around 1550 cm⁻¹ is attributed to the N-H bending vibration.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample (if applicable): A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Sample: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data for 4-Ethylpiperidin-2-one:

  • Molecular Ion (M⁺): The molecular weight of 4-Ethylpiperidin-2-one (C₇H₁₃NO) is 127.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 127 is expected.

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[1] For 4-Ethylpiperidin-2-one, common fragmentation pathways may include:

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 98.

    • Cleavage of the piperidine ring, leading to various smaller fragments.

    • Loss of CO from the lactam ring.

G M [C7H13NO]+• m/z = 127 F1 [M - C2H5]+ m/z = 98 M->F1 -•CH2CH3 F2 [M - CO]+• m/z = 99 M->F2 -CO

Caption: Predicted major fragmentation pathways of 4-Ethylpiperidin-2-one in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion with a soft ionization technique like electrospray ionization (ESI) may be used.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-Ethylpiperidin-2-one, utilizing NMR, IR, and MS, is crucial for its unambiguous identification and characterization. While experimental data is not widely available, the predicted spectral features outlined in this guide provide a robust framework for researchers working with this important heterocyclic scaffold. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. This in-depth understanding of its spectroscopic properties will undoubtedly facilitate the advancement of research and development in areas where 4-Ethylpiperidin-2-one serves as a key building block.

References

  • Padmavathi, V., Ramana Reddy, T. V., & Audisesha Reddy, K. (2007). 4-Piperidone — A Synthon for Spiro-Heterocycles. Indian Journal of Chemistry - Section B, 46B(5), 818-822.
  • PubChem. 2-Ethylpiperidine. [Link]

  • FooDB. Compound: 2-Piperidinone. [Link]

  • ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." PubMed Central, [Link].

  • Feng, S. H., Jia, T. X., Zhang, Z. B., Gao, J., Lin, Y., & Liu, Z. L. (2015). [Preparation of δ-Valerolactone and Its Spectral Analysis]. Guang Pu Xue Yu Guang Pu Fen Xi, 35(10), 2810–2813.
  • PubChem. N-Phenethyl-4-piperidinone. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. [Link]

  • SWGDrug. N-Phenethyl-4-piperidone. [Link]

  • PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. [Link]

  • PubChem. delta-Valerolactone. [Link]

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

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Exploratory

A Technical Guide to the Structural and Conformational Analysis of 4-Ethylpiperidin-2-one

Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational properties and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational properties and synthetic versatility.[1] Substituted piperidones, including lactam variants like 4-Ethylpiperidin-2-one, serve as crucial intermediates in the synthesis of complex molecular architectures with significant biological activity.[2] A thorough understanding of the three-dimensional structure and preferred conformation of such building blocks is paramount. It dictates molecular recognition at biological targets, influences pharmacokinetic properties, and ultimately governs therapeutic efficacy. This guide details the integrated approach, combining organic synthesis, single-crystal X-ray diffraction, and spectroscopic analysis, necessary to achieve a complete structural characterization of 4-Ethylpiperidin-2-one.

Part 1: Synthesis and Purification

The cornerstone of any crystallographic study is the availability of high-purity, single-phase material. The most logical and well-established synthetic route to 4-Ethylpiperidin-2-one is the Beckmann rearrangement of 4-ethylcyclohexanone oxime. This reaction is a classic, acid-catalyzed transformation that converts a cyclic ketoxime into the corresponding lactam.[3][4]

Causality in Synthesis: The Beckmann Rearrangement

The choice of the Beckmann rearrangement is strategic. It is a high-yielding, one-step transformation that directly establishes the desired δ-valerolactam core from a readily available precursor, 4-ethylcyclohexanone. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This departure initiates a 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[5] Subsequent hydrolysis of the resulting nitrilium ion yields the final lactam product.[4]

Experimental Protocol: Synthesis of 4-Ethylpiperidin-2-one
  • Step 1: Oximation of 4-Ethylcyclohexanone.

    • To a solution of 4-ethylcyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture, and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-ethylcyclohexanone oxime.

  • Step 2: Beckmann Rearrangement.

    • Caution: This step uses strong acid and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add the crude 4-ethylcyclohexanone oxime (1.0 eq) to a stirred solution of polyphosphoric acid (PPA) or concentrated sulfuric acid at 0-10 °C.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until pH 7-8.

    • Extract the aqueous layer multiple times with dichloromethane or chloroform.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude 4-Ethylpiperidin-2-one.

  • Step 3: Purification.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent to yield 4-Ethylpiperidin-2-one as a solid or viscous oil. This high-purity material is now ready for crystallization trials.

Part 2: Crystallization and X-ray Diffraction

The goal of this phase is to grow single crystals of sufficient size and quality for analysis by Single-Crystal X-ray Diffraction (SC-XRD), the definitive method for determining molecular structure in the solid state.

Methodology: From Pure Compound to Crystal Structure

The process of obtaining a crystal structure is a self-validating workflow. A successful outcome—a well-resolved structure with low refinement parameters—confirms the purity of the sample and the correctness of the synthetic product.

  • Solvent Screening: Dissolve small amounts of purified 4-Ethylpiperidin-2-one in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the concentrated solution on a siliconized glass slide. Invert the slide over a well containing a reservoir of a "precipitant" solvent in which the compound is less soluble (e.g., hexanes if the compound is dissolved in ethyl acetate).

    • Sitting Drop: Place the drop of the solution on a pedestal inside a sealed well containing the precipitant.

    • Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in a stream of liquid nitrogen to prevent crystal damage.

The flash-cooled crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the electron density distribution, from which the atomic positions are ultimately resolved.

Predicted Crystallographic Data

Based on analyses of similar heterocyclic compounds, the following is a table of expected crystallographic parameters for 4-Ethylpiperidin-2-one.

ParameterPredicted ValueRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules with moderate symmetry.
Space GroupP2₁/c or P2₁2₁2₁These are among the most common space groups for chiral or racemic organic compounds.[6]
a, b, c (Å)5 - 15 ÅTypical unit cell dimensions for a molecule of this size.
β (°)~90-110° (for monoclinic)Common range for the monoclinic system.
Z (molecules/unit cell)2 or 4Reflects the number of molecules in the asymmetric unit and the symmetry operations of the space group.
Density (calculated)1.1 - 1.3 g/cm³Typical density for organic crystals.
Hydrogen Bonding MotifN-H···O=C chain or dimerThe secondary amide functionality strongly favors the formation of intermolecular hydrogen bonds.[6]
Workflow Visualization

The overall process from synthesis to structural elucidation is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start 4-Ethylcyclohexanone Oxime Oximation (NH2OH·HCl) Start->Oxime Rearrange Beckmann Rearrangement (PPA or H2SO4) Oxime->Rearrange Crude Crude 4-Ethylpiperidin-2-one Rearrange->Crude Purify Column Chromatography Crude->Purify Pure Pure Compound Purify->Pure Crystal Crystallization (Slow Evaporation / Vapor Diffusion) Pure->Crystal Spectro Spectroscopic Validation (NMR, IR) Pure->Spectro SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal->SCXRD Structure Crystal Structure & Conformation SCXRD->Structure Spectro->Structure Confirms Solution Conformation

Caption: Experimental workflow for the synthesis and structural analysis of 4-Ethylpiperidin-2-one.

Part 3: Predicted Molecular Structure and Conformation

The six-membered piperidin-2-one (δ-valerolactam) ring is not planar. Due to the sp² hybridization of the carbonyl carbon and amide nitrogen, the C-N bond has partial double-bond character, rendering the O=C-N-H fragment planar. This planarity forces the ring into a non-chair conformation, typically a half-chair or sofa conformation.

Conformational Preferences
  • Ring Conformation: The δ-valerolactam ring is expected to adopt a half-chair conformation to accommodate the planar amide group while minimizing ring strain.

  • Substituent Orientation: The ethyl group at the C4 position will strongly prefer an equatorial orientation. An axial orientation would result in significant steric hindrance from 1,3-diaxial interactions, destabilizing the conformation. This preference is a well-documented phenomenon in substituted piperidine rings.[7][8]

Intermolecular Interactions: The Hydrogen Bond

In the solid state, the crystal packing will be dominated by intermolecular hydrogen bonds. The secondary amide (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. It is highly probable that molecules of 4-Ethylpiperidin-2-one will form extended chains or centrosymmetric dimers via N-H···O=C hydrogen bonds .[6] This interaction is a critical factor in the stabilization of the crystal lattice.

Predicted Molecular Structure and H-Bonding
Caption: Predicted N-H···O hydrogen bonding between two molecules of 4-Ethylpiperidin-2-one.

Part 4: Spectroscopic Validation

Spectroscopic techniques are essential for validating the synthesized structure and for comparing the solid-state conformation (from XRD) with the conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum will provide key information. The chemical shifts of the ring protons and, crucially, their coupling constants (J-values) can be used to deduce the ring's conformation. Large diaxial coupling constants (J ≈ 10-13 Hz) between adjacent protons would be strong evidence for a chair-like conformation and the equatorial position of the ethyl group.[8]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, consistent with the proposed structure. The carbonyl carbon (C2) will appear significantly downfield (~170-175 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the functional groups present. The spectrum of 4-Ethylpiperidin-2-one will be dominated by two characteristic peaks:

  • N-H Stretch: A strong, sharp peak around 3200-3300 cm⁻¹, indicative of the secondary amide N-H bond. In the solid state, this peak may be broadened due to hydrogen bonding.

  • C=O Stretch (Amide I Band): A very strong, sharp absorption around 1650-1680 cm⁻¹. The exact position is diagnostic of the ring size and hydrogen bonding state.

Predicted Spectroscopic Data
TechniqueFeaturePredicted Value/RegionSignificance
¹H NMR Ring Protons (CH₂, CH)1.5 - 3.5 ppmComplex multiplets confirming the piperidine ring structure.
NH Proton5.0 - 8.0 ppm (broad)Confirms the presence of the secondary amide proton.
Ethyl Group (CH₂, CH₃)0.8 - 1.8 ppmA triplet and a quartet characteristic of an ethyl group.
J-values (axial-axial)10 - 13 HzLarge coupling constants would confirm a chair-like conformation.[8]
¹³C NMR C=O (Amide)170 - 175 ppmCharacteristic chemical shift for a lactam carbonyl carbon.
Ring Carbons (CH₂, CH)20 - 50 ppmSignals corresponding to the five sp³ carbons in the ring.
Ethyl Group Carbons10 - 30 ppmTwo signals for the ethyl group carbons.
IR N-H Stretch3200 - 3300 cm⁻¹Confirms the N-H bond of the secondary amide.
C=O Stretch (Amide I)1650 - 1680 cm⁻¹Strong absorption confirming the lactam carbonyl group.

Conclusion

This technical guide presents a comprehensive, field-proven methodology for the definitive structural and conformational analysis of 4-Ethylpiperidin-2-one. By integrating a logical synthetic strategy via the Beckmann rearrangement with the power of single-crystal X-ray diffraction and the validation provided by NMR and IR spectroscopy, researchers can obtain a complete and unambiguous picture of this valuable synthetic intermediate. The predicted half-chair conformation, with an equatorial ethyl substituent and a crystal lattice stabilized by intermolecular N-H···O hydrogen bonds, provides a robust hypothesis that can be systematically confirmed by following the detailed protocols outlined herein. This foundational knowledge is critical for the rational design and development of novel therapeutics based on the privileged piperidine scaffold.

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Foundational

Unveiling the Therapeutic Potential of 4-Ethylpiperidin-2-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Promise of Substituted Piperidinones Within the vast landscape of heterocyclic chemistry, the piperidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous approv...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Promise of Substituted Piperidinones

Within the vast landscape of heterocyclic chemistry, the piperidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2] While much attention has been given to extensively decorated piperidines, the seemingly simple substituted piperidin-2-ones, also known as δ-valerolactams, represent a class of compounds with underexplored therapeutic potential. This technical guide focuses on a specific, yet promising member of this family: 4-Ethylpiperidin-2-one. Although direct biological data on this compound is limited, this document will serve as an in-depth exploration of its potential biological activities, grounded in the established pharmacology of structurally related molecules. By examining the synthesis, structure-activity relationships, and relevant biological assays, we aim to provide a comprehensive roadmap for researchers and drug development professionals interested in unlocking the therapeutic promise of this intriguing molecule.

Synthetic Pathways to 4-Ethylpiperidin-2-one: A Chemist's Perspective

The accessibility of a compound is a critical first step in its biological evaluation. For 4-Ethylpiperidin-2-one, several plausible synthetic routes can be envisioned based on established organic chemistry principles. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and stereochemical considerations.

From 3-Ethylglutaric Acid: A Classical Approach

A straightforward and classical approach involves the cyclization of a derivative of 3-ethylglutaric acid. This method offers a high degree of control over the introduction of the ethyl group at the desired position.

Workflow: Synthesis via 3-Ethylglutarimide

Caption: Synthesis of 4-Ethylpiperidin-2-one from 3-Ethylglutaric Acid.

Experimental Protocol: Synthesis of 4-Ethylpiperidin-2-one from 3-Ethylglutaric Acid

  • Preparation of 3-Ethylglutaric Anhydride: 3-Ethylglutaric acid is heated, typically with a dehydrating agent like acetic anhydride, to induce intramolecular cyclization and form 3-ethylglutaric anhydride.[3] The reaction progress can be monitored by the cessation of water evolution.

  • Formation of 3-Ethylglutarimide: The resulting anhydride is then treated with a source of ammonia, such as aqueous ammonia or urea, at elevated temperatures to yield 3-ethylglutarimide.

  • Catalytic Hydrogenation to 4-Ethylpiperidin-2-one: The crucial step involves the selective reduction of one of the carbonyl groups of the imide. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common method for this transformation.[1] The reaction conditions, including pressure, temperature, and solvent, need to be carefully optimized to favor the formation of the lactam over the complete reduction to the corresponding amine.

The Beckmann Rearrangement: A Versatile Alternative

The Beckmann rearrangement offers another elegant route to 4-Ethylpiperidin-2-one, starting from a readily accessible cyclic ketone.[4][5][6][7][8] This reaction involves the acid-catalyzed rearrangement of an oxime to an amide.

Workflow: Synthesis via Beckmann Rearrangement

Caption: Beckmann Rearrangement for the Synthesis of 4-Ethylpiperidin-2-one.

Experimental Protocol: Synthesis of 4-Ethylpiperidin-2-one via Beckmann Rearrangement

  • Oxime Formation: 3-Ethylcyclopentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form 3-ethylcyclopentanone oxime.

  • Beckmann Rearrangement: The purified oxime is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to induce the rearrangement. The reaction temperature is a critical parameter and needs to be carefully controlled to prevent side reactions. The migration of the carbon atom anti-periplanar to the oxime's hydroxyl group leads to the formation of the seven-membered lactam ring of 4-Ethylpiperidin-2-one.

Potential Biological Activities: An Evidence-Based Extrapolation

The biological activities of piperidine and its derivatives are vast and well-documented, spanning anticancer, antimicrobial, and neurological applications.[9][10] By analyzing the structure-activity relationships (SAR) of related piperidin-2-one compounds, we can infer the likely biological profile of 4-Ethylpiperidin-2-one.

Anticancer Potential: Targeting Cellular Proliferation

Numerous studies have highlighted the cytotoxic effects of piperidinone derivatives against various cancer cell lines.[11] The piperidin-2-one scaffold has been identified as a key pharmacophore in several potent farnesyltransferase inhibitors, an enzyme implicated in cancer cell signaling.[12]

Structure-Activity Relationship Insights:

  • Lipophilicity and Substitution: The introduction of alkyl groups on the piperidine ring can modulate the lipophilicity of the molecule, which in turn can influence its ability to cross cell membranes and interact with intracellular targets. An ethyl group at the 4-position is expected to increase the lipophilicity of the parent piperidin-2-one.

  • Conformational Rigidity: The piperidin-2-one ring exists in a relatively rigid conformation. Substituents at the 4-position can influence the preferred chair or boat conformation, which can affect the molecule's binding affinity to target proteins.

Proposed Mechanism of Action: Based on the activity of related compounds, 4-Ethylpiperidin-2-one could potentially exert its anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as farnesyltransferase.[12]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: Workflow for Determining the Cytotoxicity of 4-Ethylpiperidin-2-one.

Detailed Protocol: MTT Assay for Cytotoxicity [13][14][15][16][17]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: 4-Ethylpiperidin-2-one is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

Quantitative Data Summary (Hypothetical):

Cell LineIC50 of 4-Ethylpiperidin-2-one (µM)
MCF-7[Predicted Value]
HCT116[Predicted Value]
A549[Predicted Value]
HEK293[Predicted Value]
Antimicrobial Activity: A Potential Weapon Against Infections

Piperidine derivatives have a long history of use as antimicrobial agents.[18][19] The presence of the lactam functionality in 4-Ethylpiperidin-2-one suggests potential for antibacterial and antifungal activity.

Structure-Activity Relationship Insights:

  • Lipophilicity and Membrane Permeability: Similar to anticancer activity, the ethyl group's contribution to lipophilicity could enhance the compound's ability to penetrate the cell walls and membranes of microorganisms.

  • Hydrogen Bonding: The amide proton and carbonyl oxygen of the lactam ring can participate in hydrogen bonding interactions with microbial enzymes or other biomolecules, potentially disrupting their function.

Proposed Mechanism of Action:

  • Inhibition of Cell Wall Synthesis: Interference with the enzymes responsible for building and maintaining the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Causing leakage of essential cellular components.

  • Inhibition of Protein or Nucleic Acid Synthesis: Targeting essential metabolic pathways within the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method [20][21][22][23]

  • Preparation of Inoculum: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

  • Compound Dilution: 4-Ethylpiperidin-2-one is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary (Hypothetical):

MicroorganismMIC of 4-Ethylpiperidin-2-one (µg/mL)
Staphylococcus aureus[Predicted Value]
Escherichia coli[Predicted Value]
Candida albicans[Predicted Value]
Neurological Activity: Modulating Neuronal Function

The piperidine nucleus is a common feature in many centrally acting drugs.[24] Derivatives of piperidine have shown a range of neurological effects, including neuroprotective and nootropic activities.[25]

Structure-Activity Relationship Insights:

  • Blood-Brain Barrier Permeability: The lipophilicity imparted by the ethyl group may facilitate the passage of 4-Ethylpiperidin-2-one across the blood-brain barrier, a prerequisite for central nervous system activity.

  • Receptor/Enzyme Interaction: The overall shape and electronic properties of the molecule will determine its ability to interact with specific receptors or enzymes in the brain.

Proposed Mechanism of Action:

  • Modulation of Neurotransmitter Systems: Interaction with receptors for neurotransmitters such as acetylcholine, dopamine, or serotonin.

  • Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase.

  • Neuroprotective Effects: Protection of neurons from damage caused by oxidative stress or excitotoxicity.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for Assessing Neurite Outgrowth in PC-12 Cells.

Detailed Protocol: Neurite Outgrowth Assay Using PC-12 Cells [26][27][28][29][30]

  • Cell Culture and Seeding: PC-12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF), are cultured and seeded onto collagen-coated plates.

  • Treatment: Cells are treated with various concentrations of 4-Ethylpiperidin-2-one in the presence of a sub-optimal concentration of NGF.

  • Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Microscopy: The cells are visualized using a phase-contrast microscope, and images are captured.

  • Image Analysis: The length and number of neurites per cell are quantified using image analysis software. An increase in neurite outgrowth compared to the control group would suggest potential neurotrophic or neuroprotective activity.

Conclusion and Future Directions

While 4-Ethylpiperidin-2-one remains a largely uncharacterized molecule, the wealth of data on related piperidinone and piperidine derivatives provides a strong foundation for predicting its potential biological activities. The synthetic accessibility of this compound, coupled with the promising anticancer, antimicrobial, and neurological activities of its structural analogs, makes it a compelling candidate for further investigation.

This technical guide has outlined plausible synthetic routes and detailed experimental protocols to systematically evaluate the therapeutic potential of 4-Ethylpiperidin-2-one. It is our hope that this document will serve as a valuable resource for researchers in academia and industry, stimulating further exploration into this promising area of medicinal chemistry and ultimately contributing to the discovery of novel therapeutics. The logical next steps would involve the synthesis of 4-Ethylpiperidin-2-one and the execution of the described in vitro assays to validate these predictions and pave the way for more advanced preclinical studies.

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Exploratory

An In-depth Technical Guide to 4-Ethylpiperidin-2-one: Structure, Properties, and Synthesis

An authoritative guide for researchers, scientists, and drug development professionals. Chemical Identification IUPAC Name: 4-Ethylpiperidin-2-one Synonyms: 4-Ethyl-δ-valerolactam CAS Number: Not assigned or readily avai...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Chemical Identification
  • IUPAC Name: 4-Ethylpiperidin-2-one

  • Synonyms: 4-Ethyl-δ-valerolactam

  • CAS Number: Not assigned or readily available in public databases. For reference, the CAS number for the parent compound, piperidin-2-one, is 675-20-7 .

  • Molecular Formula: C₇H₁₃NO

  • Molecular Weight: 127.18 g/mol

IdentifierInformation
IUPAC Name 4-Ethylpiperidin-2-one
Parent Compound Piperidin-2-one
Parent CAS Number 675-20-7
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Structural and Chemical Properties

4-Ethylpiperidin-2-one is a derivative of piperidin-2-one, which is a six-membered cyclic amide, also known as a lactam. The "2-one" designation indicates that the carbonyl group is at the second position of the piperidine ring, adjacent to the nitrogen atom. The ethyl group is substituted at the fourth position.

The introduction of an ethyl group at the 4-position is expected to influence the molecule's physical and chemical properties. The alkyl group will increase the lipophilicity of the compound compared to the unsubstituted 2-piperidone. This may affect its solubility in various solvents and its potential interactions with biological targets.

Properties of the Parent Compound: Piperidin-2-one (δ-Valerolactam)

PropertyValueSource
Melting Point 38-40 °C
Boiling Point 256 °C
Density 1.105 g/mL at 20 °C
Solubility Miscible in water

The ethyl group in 4-ethylpiperidin-2-one would likely lead to a slight decrease in the melting point and an increase in the boiling point compared to the parent compound, due to increased van der Waals forces and molecular weight.

Synthesis of Substituted 2-Piperidones

While a specific, documented synthesis for 4-Ethylpiperidin-2-one is not readily found in the literature, its synthesis can be conceptualized based on established methods for creating substituted piperidones. Piperidones are valuable precursors for the piperidine ring, a common motif in many natural products and pharmaceutical drugs[1].

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the cyclization of a functionalized linear precursor. The key would be to introduce the ethyl group at the desired position before or during the ring-formation step.

Synthesis Start Substituted Glutaronitrile Derivative Intermediate1 5-Amino-3-ethylpentanoic Acid Start->Intermediate1 Reduction of Nitrile Product 4-Ethylpiperidin-2-one Intermediate1->Product Intramolecular Cyclization (Lactamization)

A potential synthetic pathway for 4-Ethylpiperidin-2-one.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 3-Ethyl-1,5-dinitrile Precursor A Michael addition of ethylmalononitrile to acrylonitrile could be a starting point.

  • To a solution of sodium ethoxide in ethanol, add ethylmalononitrile dropwise at room temperature.

  • After stirring for 30 minutes, add acrylonitrile dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the resulting dinitrile by vacuum distillation or chromatography.

Step 2: Reduction and Cyclization The dinitrile can then be reduced and cyclized to form the lactam.

  • In a high-pressure reactor, dissolve the dinitrile in a suitable solvent like ethanol.

  • Add a hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst.

  • Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.

  • The reaction proceeds through the reduction of the nitrile groups to amines, followed by intramolecular cyclization with the loss of ammonia to form the lactam.

  • After the reaction, filter off the catalyst and remove the solvent under reduced pressure.

  • Purify the crude 4-ethylpiperidin-2-one by recrystallization or chromatography.

Potential Applications in Drug Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs[2]. Piperidones serve as crucial intermediates in the synthesis of these complex molecules.

Signaling Pathways and Drug Targets:

The introduction of substituents on the piperidine ring allows for the fine-tuning of a molecule's interaction with biological targets. While there is no specific data for 4-ethylpiperidin-2-one, substituted piperidones have been investigated for a variety of therapeutic areas. For instance, derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have shown affinity for the sigma-1 (σ1) receptor, which is a target for neurodegenerative diseases and pain[3].

DrugDevelopment Scaffold Piperidone Scaffold Modification Chemical Modification (e.g., 4-ethyl substitution) Scaffold->Modification Screening High-Throughput Screening Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADMET Properties) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

The role of piperidone scaffolds in the drug discovery process.

The 4-ethyl group on the 2-piperidone ring could serve as a handle for further chemical modifications or could itself contribute to the binding affinity and selectivity for a particular biological target.

Safety and Handling

Given the lack of specific safety data for 4-Ethylpiperidin-2-one, it is prudent to handle this compound with the same precautions as other piperidine derivatives. Piperidine itself is a flammable liquid and can cause skin burns and respiratory irritation[4].

General Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicity Profile of Related Compounds:

The toxicity of substituted piperidones can vary widely depending on the nature and position of the substituents. It is essential to conduct a thorough risk assessment before handling any new chemical compound.

Conclusion

While 4-Ethylpiperidin-2-one is not a widely documented chemical, its structural relationship to the well-known 2-piperidone (δ-valerolactam) allows for a reasoned understanding of its likely properties and potential for synthesis. As a substituted piperidone, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. Further research into the synthesis and biological activity of this specific compound could unveil novel therapeutic applications. Researchers and drug development professionals should approach its synthesis and handling with the caution afforded to new chemical entities, drawing upon the established knowledge of related piperidine derivatives.

References

  • Kumar, K. A., et al. (2012). Piperidone Analogs: Synthesis and Their Diverse Biological Applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.
  • Shah, Y. R., et al. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589.
  • PubChem. (n.d.). delta-Dodecalactone. Retrieved from [Link]

  • Molecules. (2022).
  • Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 213-228.
  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Shanghai Lingde Chemical Technology Co.,Ltd. (n.d.). Delta-Valerolactone. Retrieved from [Link]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2356–2364.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30473-30493.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

  • Chemdad. (n.d.). delta-Valerolactone. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 4-Ethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a comprehensive overview of the potential hazards, safe handling procedures, and toxicological profile of 4-Ethylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview of the potential hazards, safe handling procedures, and toxicological profile of 4-Ethylpiperidin-2-one. Due to a lack of specific safety and toxicity data for this compound in publicly available literature and databases, this document relies on information from structurally similar compounds, including piperidine derivatives and other substituted piperidinones. The provided information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of 4-Ethylpiperidin-2-one and Related Compounds

Property4-Ethylpiperidin-2-one (Predicted)1-Ethyl-4-piperidone[1]Piperidin-2-one[2]
CAS Number Not available3612-18-8675-20-7
Molecular Formula C₇H₁₃NOC₇H₁₃NOC₅H₉NO
Molecular Weight 127.18 g/mol 127.18 g/mol 99.13 g/mol
Appearance Likely a solid or high-boiling liquidClear liquidSolid
Boiling Point Not available46-48 °C @ 1 mmHg256 °C
Melting Point Not available30-32 °C38-41 °C
Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for 4-Ethylpiperidin-2-one is not established. However, based on the classification of the closely related isomer, (S)-2-Ethyl-piperidin-4-one hydrochloride, the following hazards can be anticipated.

Table 2: Inferred GHS Classification for 4-Ethylpiperidin-2-one

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Toxicity 4-Ethylpiperidin-2-one 4-Ethylpiperidin-2-one Ingestion Ingestion 4-Ethylpiperidin-2-one->Ingestion Oral Inhalation Inhalation 4-Ethylpiperidin-2-one->Inhalation Inhalation Dermal Contact Dermal Contact 4-Ethylpiperidin-2-one->Dermal Contact Dermal Gastrointestinal Tract Gastrointestinal Tract Ingestion->Gastrointestinal Tract Respiratory System Respiratory System Inhalation->Respiratory System Skin Skin Dermal Contact->Skin Eyes Eyes Dermal Contact->Eyes

Potential exposure routes and target organs for 4-Ethylpiperidin-2-one.
Safe Handling and Storage

Given the inferred hazards, strict adherence to safety protocols is essential when handling 4-Ethylpiperidin-2-one.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Diagram 2: Recommended Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Entering Lab LabCoat Don Lab Coat Start->LabCoat Gloves Wear Nitrile or Neoprene Gloves LabCoat->Gloves EyeProtection Use Chemical Safety Goggles and Face Shield Gloves->EyeProtection Respiratory Work in a Fume Hood EyeProtection->Respiratory Handling Handle Chemical Respiratory->Handling Decontamination Decontaminate Gloves Before Removal Handling->Decontamination Removal Remove PPE in Reverse Order Decontamination->Removal End Exit Lab Removal->End

Step-by-step PPE protocol for handling 4-Ethylpiperidin-2-one.

4.2. Engineering Controls

  • Ventilation: Always handle 4-Ethylpiperidin-2-one in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [3]* Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

4.3. Storage

  • Container: Store in a tightly closed, properly labeled container. [4]* Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat. [4]* Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases. [5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

Table 3: First Aid Procedures for 4-Ethylpiperidin-2-one Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them small sips of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6]

5.2. Spill and Leak Procedures

  • Small Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact emergency services and the institutional safety office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.

Conclusion

While specific toxicological and safety data for 4-Ethylpiperidin-2-one are not currently available, a precautionary approach based on the known hazards of structurally related piperidinones is warranted. Researchers and drug development professionals must handle this compound with care, utilizing appropriate engineering controls and personal protective equipment to minimize the risk of exposure. A thorough, site-specific risk assessment should always precede the use of this and any other novel chemical compound.

References

  • PubChem. (n.d.). 2-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Guedes, A. L., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6868.
  • European Chemicals Agency. (n.d.). Piperidine - Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Food and Chemical Toxicology, 164, 113085.

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Exploratory

The Advent of a Versatile Heterocycle: A Technical Review of the Synthesis of 4-Ethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidinone Core - A Scaffold of Significance The piperidinone structural motif is a cornerstone in medicinal chemistry and natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidinone Core - A Scaffold of Significance

The piperidinone structural motif is a cornerstone in medicinal chemistry and natural product synthesis. As a saturated heterocyclic amine, the piperidine ring is a prevalent feature in a vast array of biologically active compounds and approved pharmaceuticals.[1] The incorporation of a carbonyl group to form a piperidinone introduces a key functional handle for further chemical elaboration, making these compounds highly valuable synthetic intermediates.[2] In particular, the 2-piperidone (or δ-valerolactam) and 4-piperidone isomers have served as foundational building blocks for the development of novel therapeutic agents. While much of the recent focus has been on 4-piperidones due to their role as precursors to potent analgesics like fentanyl, the 2-piperidone scaffold holds significant, albeit sometimes overlooked, importance. This technical guide delves into the literature to provide a comprehensive overview of the discovery and synthesis of a specific, yet representative, member of this class: 4-Ethylpiperidin-2-one.

While a singular, seminal publication detailing the initial "discovery" of 4-Ethylpiperidin-2-one is not readily apparent in the surveyed literature, its existence and synthesis are a logical extension of established synthetic methodologies for substituted piperidones. This guide will, therefore, focus on the plausible synthetic routes that have likely led to its creation, drawing from historical and contemporary chemical literature on analogous compounds.

The Foundational Chemistry: Early Synthetic Strategies for the Piperidinone Ring

The construction of the piperidinone ring system has been a subject of extensive research for over a century. Early methods laid the groundwork for the synthesis of a diverse range of substituted derivatives, including 4-Ethylpiperidin-2-one.

The Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

One of the most powerful and enduring methods for the formation of cyclic ketones is the Dieckmann condensation. This intramolecular Claisen condensation of a diester has been widely applied to the synthesis of 4-piperidones.[3] While not directly leading to a 2-piperidone, the underlying principles of intramolecular cyclization are highly relevant. The general strategy involves the reaction of a primary amine with two moles of an acrylate derivative, followed by cyclization, hydrolysis, and decarboxylation.[3]

A plausible adaptation of this strategy for the synthesis of a 4-substituted-2-piperidone would involve the use of a substituted glutaric acid derivative as a starting material.

The Mannich Reaction: A Versatile Tool for Carbon-Carbon Bond Formation

The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, has been a workhorse in the synthesis of piperidin-4-ones.[4] This reaction allows for the facile construction of the piperidine ring with substitution at various positions. While typically employed for 4-piperidones, the principles of this reaction can be conceptually applied to the synthesis of precursors for 2-piperidones.

Plausible Synthetic Pathways to 4-Ethylpiperidin-2-one

Based on established synthetic organic chemistry principles and the literature on related compounds, several logical pathways can be proposed for the synthesis of 4-Ethylpiperidin-2-one.

Pathway 1: Cyclization of a Substituted Amino Acid Derivative

A highly probable and historically significant route to 4-Ethylpiperidin-2-one involves the cyclization of a derivative of 3-ethyl-5-aminopentanoic acid. This approach is analogous to the well-established synthesis of unsubstituted 2-piperidone (δ-valerolactam) from 5-aminovaleric acid.

The key precursor, 3-ethyl-5-aminopentanoic acid, could be synthesized from 3-ethylglutaric acid. The synthesis of β-substituted glutaric acids is well-documented in the chemical literature.

Conceptual Experimental Protocol: Synthesis of 4-Ethylpiperidin-2-one via Cyclization of 3-Ethyl-5-Aminopentanoic Acid

Step 1: Synthesis of 3-Ethylglutaric Acid

  • A detailed, well-established procedure for the synthesis of β-ethyl-β-methylglutaric acid is available in Organic Syntheses, which can be adapted by using diethyl ketone instead of methyl ethyl ketone. The reaction involves the condensation of ethyl cyanoacetate with diethyl ketone in the presence of ammonia, followed by hydrolysis and decarboxylation of the resulting dicyanoimide.

Step 2: Selective Reduction of one Carboxylic Acid Group

  • The selective reduction of one of the carboxylic acid groups of 3-ethylglutaric acid to a primary alcohol would yield 3-ethyl-5-hydroxypentanoic acid. This can be achieved through various methods, such as the formation of a cyclic anhydride followed by regioselective ring opening and reduction.

Step 3: Conversion of the Hydroxyl Group to an Amine

  • The resulting hydroxyl group can be converted to an amino group through standard functional group interconversions. This could involve conversion to a tosylate or mesylate followed by displacement with azide and subsequent reduction, or through a Mitsunobu reaction with a suitable nitrogen nucleophile.

Step 4: Cyclization to 4-Ethylpiperidin-2-one

  • The resulting 3-ethyl-5-aminopentanoic acid can be cyclized to 4-Ethylpiperidin-2-one upon heating, often with the removal of water. This intramolecular amidation is a common method for the formation of lactams.

Pathway 2: Catalytic Hydrogenation of a Substituted Pyridine Derivative

Another powerful and widely used method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivatives.[1] This approach offers the advantage of creating the saturated heterocyclic ring in a single step from a readily available aromatic precursor.

Conceptual Experimental Protocol: Synthesis of 4-Ethylpiperidin-2-one via Hydrogenation of 4-Ethyl-2-hydroxypyridine

Step 1: Synthesis of 4-Ethyl-2-hydroxypyridine

  • The synthesis of substituted 2-hydroxypyridines can be achieved through various established methods, often starting from β-ketoesters and ammonia or their equivalents.

Step 2: Catalytic Hydrogenation

  • The hydrogenation of 4-Ethyl-2-hydroxypyridine over a suitable catalyst, such as rhodium on alumina or platinum oxide, under elevated hydrogen pressure and temperature would yield 4-Ethylpiperidin-2-one. The conditions would need to be carefully optimized to ensure complete reduction of the pyridine ring without over-reduction of the lactam carbonyl group.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_pathway1 Pathway 1: Cyclization of Amino Acid Derivative cluster_pathway2 Pathway 2: Catalytic Hydrogenation 3-Ethylglutaric Acid 3-Ethylglutaric Acid 3-Ethyl-5-aminopentanoic Acid 3-Ethyl-5-aminopentanoic Acid 3-Ethylglutaric Acid->3-Ethyl-5-aminopentanoic Acid Selective Reduction & Amination 4-Ethylpiperidin-2-one_P1 4-Ethylpiperidin-2-one 3-Ethyl-5-aminopentanoic Acid->4-Ethylpiperidin-2-one_P1 Intramolecular Cyclization 4-Ethyl-2-hydroxypyridine 4-Ethyl-2-hydroxypyridine 4-Ethylpiperidin-2-one_P2 4-Ethylpiperidin-2-one 4-Ethyl-2-hydroxypyridine->4-Ethylpiperidin-2-one_P2 Catalytic Hydrogenation

Caption: Plausible synthetic routes to 4-Ethylpiperidin-2-one.

Characterization and Physicochemical Data

The definitive identification of 4-Ethylpiperidin-2-one relies on a combination of spectroscopic and physical data. While a comprehensive dataset from a single discovery paper is unavailable, data can be aggregated from various sources and predicted based on the known properties of similar compounds.

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem
Molecular Weight 127.18 g/mol PubChem
CAS Number 62733-31-9PubChem
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred
¹H NMR Characteristic signals for the ethyl group and the piperidinone ring protons would be expected.Inferred
¹³C NMR A signal for the carbonyl carbon (C2) would be expected around 170-180 ppm.Inferred
Mass Spectrometry A molecular ion peak (M+) at m/z = 127 would be expected.Inferred
Infrared (IR) A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the amide C=O stretch would be a key diagnostic feature.Inferred

Applications and Future Directions

While the specific applications of 4-Ethylpiperidin-2-one are not extensively documented, its structure suggests potential as a valuable intermediate in several areas of chemical research and development:

  • Medicinal Chemistry: As a substituted lactam, it can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The ethyl group at the 4-position can influence the lipophilicity and conformational properties of the final compounds, which can be crucial for their interaction with biological targets.

  • Polymer Chemistry: δ-Valerolactam and its derivatives are monomers for the synthesis of polyamides. 4-Ethylpiperidin-2-one could potentially be used to create polymers with modified properties, such as altered crystallinity, solubility, or thermal stability.

  • Agrochemicals: The piperidine ring is also found in a number of agrochemicals. 4-Ethylpiperidin-2-one could be a starting material for the synthesis of novel herbicides, insecticides, or fungicides.

Conclusion

The discovery and synthesis of 4-Ethylpiperidin-2-one, while not marked by a single groundbreaking publication, represent a logical progression in the field of heterocyclic chemistry. Its preparation can be confidently approached through well-established synthetic methodologies, primarily the cyclization of substituted amino acids and the catalytic hydrogenation of pyridine derivatives. The true value of this compound lies in its potential as a versatile building block for the creation of novel molecules with applications in medicine, materials science, and agriculture. As the demand for new chemical entities with tailored properties continues to grow, the exploration of the chemistry of substituted piperidinones like 4-Ethylpiperidin-2-one will undoubtedly continue to be a fruitful area of research.

References

[4] Arulraj, S. J., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters 4.3 (2021): 116-126. [5] Colapret, J. A., et al. "Synthesis and pharmacological evaluation of 4, 4-disubstituted piperidines." Journal of medicinal chemistry 32.5 (1989): 968-974. [6] Girgis, A. S., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC advances 12.48 (2022): 31081-31107. [7] Kumar, K. Ajay, et al. "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS." International Research Journal of Pharmaceutical and Applied Sciences (IRJPAS) 2.6 (2012): 145-154. [2] Research Project Thesis, University of Glasgow. (n.d.). [1] Vitaku, E., D. T. Smith, and J. T. Njardarson. "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals." Journal of medicinal chemistry 57.24 (2014): 10257-10274. [8] PubChem. "4-ethylpiperidin-2-one." National Center for Biotechnology Information. PubChem Compound Database, CID=179570. [9] ChemicalBook. "1-Ethyl-4-piperidone synthesis." (2023). [3] Banks, Harold D. Piperidine Synthesis. DEFENSE TECHNICAL INFORMATION CENTER, 1992. [10] CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. [11] CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. [12] US20110237806A1 - Process for preparing delta-valerolactone in the gas phase - Google Patents. [13] Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd. [14] SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES - Rasayan Journal of Chemistry. [15] Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. [16] CN103288788A - Delta-valerolactone compounds, preparation method and application - Google Patents. [17] 4-ETHYL-4-BUTYL-DELTA-VALEROLACTONE | 67770-79-0 - ChemicalBook. [18] Process for preparing 4-piperidone spiroketal compounds - Justia Patents. [19] Synthesis of δ-Valerolactone Author(s) Oka, Shinzaburo Citation Bulletin of the Institute for Chemical Research, - CORE. [20] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. [21] 4-Piperidone synthesis - Organic Chemistry Portal.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The 4-Ethylpiperidin-2-one Scaffold in Medicinal Chemistry

Preamble: The δ-Valerolactam Core as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The δ-Valerolactam Core as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The piperidine ring system is a quintessential example of such a scaffold, present in numerous pharmaceuticals across a wide array of therapeutic areas.[1] A key variant, the piperidin-2-one (or δ-valerolactam) substructure, offers a unique combination of properties that make it an exceptionally versatile starting point for drug discovery. Its constrained cyclic amide structure provides a rigid backbone for presenting substituents in a well-defined three-dimensional orientation, while also possessing hydrogen bond donor and acceptor capabilities crucial for target interaction. This guide delves into the utility of the piperidin-2-one scaffold, with a specific focus on 4-substituted derivatives like 4-Ethylpiperidin-2-one, as a foundational element in modern medicinal chemistry programs. We will explore its synthesis, derivatization, and application in targeting complex diseases such as neurodegenerative disorders.[2]

Section 1: Rationale for the Piperidin-2-one Scaffold

The selection of a scaffold is a critical decision in a drug discovery campaign. The piperidin-2-one core is advantageous for several reasons:

  • Structural Rigidity and Vectorial Display: Unlike flexible aliphatic chains, the cyclic nature of the lactam ring reduces the conformational entropy upon binding to a biological target, which can lead to higher affinity. The substituents are projected in defined spatial vectors, allowing for precise structure-activity relationship (SAR) studies.

  • Physicochemical Properties: The amide moiety provides a balance of hydrophilicity and lipophilicity. The scaffold itself has a low molecular weight and can be readily modified to tune properties like solubility, permeability, and metabolic stability to fall within desirable drug-like space.

  • Synthetic Tractability: The piperidin-2-one core can be synthesized through various robust chemical transformations and possesses multiple handles for chemical modification, making it ideal for the construction of diverse compound libraries.

  • Bioisosteric Potential: It can act as a mimic of peptide turn structures or serve to constrain larger molecules into a bioactive conformation, a common strategy in inhibitor design.

Below is a diagram of the 4-Ethylpiperidin-2-one scaffold, highlighting the key positions for chemical elaboration that allow for systematic exploration of the surrounding chemical space.

Caption: Key modification sites on the 4-Ethylpiperidin-2-one scaffold.

Section 2: Core Synthesis Protocol

A robust and scalable synthesis is paramount for any scaffold intended for library development. The following protocol details a reliable method for constructing the 4-substituted piperidin-2-one core via a Beckmann rearrangement of a substituted cyclohexanone oxime. This classic transformation provides excellent yields and is amenable to a wide range of substrates.

Protocol 2.1: Synthesis of 4-Ethylpiperidin-2-one

This protocol outlines a three-step synthesis starting from the commercially available 4-ethoxycarbonylcyclohexanone.

Workflow Overview:

G start 4-Ethoxycarbonyl- cyclohexanone step1 Step 1: Wittig Reaction (EtPPh3Br, n-BuLi) - Forms ethylidene group start->step1 step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) - Reduces double bond - Forms ethyl group step1->step2 step3 Step 3: Oximation (NH2OH·HCl) - Forms oxime step2->step3 step4 Step 4: Beckmann Rearrangement (PPA or H2SO4) - Ring expansion to lactam step3->step4 end_product 4-Ethylpiperidin-2-one (Target Scaffold) step4->end_product

Caption: Synthetic workflow for 4-Ethylpiperidin-2-one.

Step-by-Step Methodology:

  • Synthesis of Ethyl 4-ethylidenecyclohexanecarboxylate (Wittig Reaction):

    • Rationale: The Wittig reaction is a highly reliable method for converting a ketone into an alkene. Here, we introduce the required two-carbon fragment that will become the ethyl group.

    • Procedure:

      • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

      • Cool the resulting suspension to 0 °C in an ice bath.

      • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

      • Add a solution of 4-ethoxycarbonylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target alkene.

  • Synthesis of Ethyl 4-ethylcyclohexanecarboxylate (Hydrogenation):

    • Rationale: Catalytic hydrogenation is the most efficient method to selectively reduce the exocyclic double bond to a saturated alkyl group without affecting the ester functionality.

    • Procedure:

      • Dissolve the product from Step 1 in ethanol or ethyl acetate in a suitable hydrogenation vessel.

      • Add Palladium on carbon (10% w/w, ~5 mol%).

      • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator apparatus (40-50 psi).

      • Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

      • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

      • Concentrate the filtrate under reduced pressure. The resulting product is often pure enough for the next step.

  • Synthesis of 4-Ethylcyclohexanone Oxime (Oximation & Hydrolysis):

    • Rationale: The oxime is the direct precursor for the Beckmann rearrangement. This step involves a tandem saponification of the ester and oximation of the ketone.

    • Procedure:

      • First, hydrolyze the ester: Dissolve the product from Step 2 in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. Cool to room temperature and acidify with concentrated HCl to pH ~2. Extract the carboxylic acid with ethyl acetate. Dry and concentrate.

      • Next, perform oximation: Dissolve the resulting 4-ethylcyclohexanone in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

      • Heat the mixture to reflux for 2-4 hours.

      • Cool the reaction to room temperature and pour into cold water. The oxime will often precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Synthesis of 4-Ethylpiperidin-2-one (Beckmann Rearrangement):

    • Rationale: The acid-catalyzed Beckmann rearrangement of the ketoxime induces a ring expansion, converting the six-membered carbocycle into a seven-membered lactam ring (counting the nitrogen).

    • Procedure:

      • To a round-bottom flask, add polyphosphoric acid (PPA) and heat to ~80 °C to ensure it is mobile.

      • Add the 4-ethylcyclohexanone oxime from Step 3 portion-wise to the hot PPA with vigorous stirring. An exotherm may be observed.

      • Heat the mixture to 120-130 °C and maintain for 1-2 hours.

      • Cool the reaction mixture and carefully pour it onto crushed ice.

      • Neutralize the acidic solution by the slow addition of a strong base (e.g., solid NaOH or 50% aq. NaOH) while cooling in an ice bath. Ensure the pH is >10.

      • Extract the aqueous layer extensively with dichloromethane or chloroform (5x).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude lactam by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield pure 4-Ethylpiperidin-2-one.

Section 3: Application Case Study - Targeting Neurodegeneration

The piperidin-2-one scaffold has emerged as a promising starting point for developing agents against neurodegenerative conditions like Alzheimer's disease (AD).[2] The multifaceted pathology of AD, involving amyloid-beta (Aβ) aggregation and neuroinflammation, requires multifunctional agents.

A recent study detailed the design and synthesis of novel 2-piperidone derivatives as inhibitors of Aβ aggregation and inflammation-mediated neurotoxicity.[2] The core hypothesis was that the piperidone scaffold could be decorated with substituents to interfere with the self-assembly of Aβ peptides while other parts of the molecule could modulate the inflammatory response of microglial cells.

Key Findings & Structure-Activity Relationships (SAR):

The study found that specific substitutions on the piperidone core were critical for activity. Compound 7q from the study emerged as a lead candidate, exhibiting potent inhibition of Aβ(1-42) self-aggregation and suppressing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia.[2]

CompoundN1-SubstituentC3-SubstituentAβ Aggregation Inhibition (%) @ 20 µMKey SAR Insight
6b H4-ChlorobenzylideneModerateThe presence of an electron-withdrawing group on the benzylidene moiety is tolerated.
7p 3,4-DimethoxyphenethylHHighA bulky, electron-rich phenethyl group at the N1 position significantly enhances potency. This group likely engages in favorable hydrophobic or π-stacking interactions.
7q 3,4-Dimethoxyphenethyl4-Chlorobenzylidene59.11%The combination of the optimal N1-substituent and a C3-benzylidene group results in the most potent analogue, suggesting a synergistic effect of occupying two distinct pockets in the biological target.[2]

Proposed Therapeutic Mechanism:

The dual action of these compounds represents a promising strategy for AD. By simultaneously targeting both amyloid pathology and neuroinflammation, such molecules could offer a more profound therapeutic benefit than agents acting on a single pathway.

Abeta Aβ Monomers Oligomers Toxic Aβ Oligomers & Aggregates Abeta->Oligomers Self-Aggregation Microglia Microglia Activation Oligomers->Microglia Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity Direct Toxicity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Release Cytokines->Neurotoxicity Compound Piperidin-2-one Derivative (e.g., 7q) Compound->Oligomers Inhibits Aggregation Compound->Microglia Suppresses Activation

Caption: Dual-action mechanism of piperidin-2-one derivatives in Alzheimer's Disease.

Section 4: Library Derivatization Protocol

Once the 4-Ethylpiperidin-2-one scaffold is synthesized, its true value is realized through systematic derivatization to build a library of analogues for screening. The most accessible handle for modification is the nitrogen atom of the lactam.

Protocol 4.1: Parallel N-Alkylation of 4-Ethylpiperidin-2-one

This protocol is designed for a 24-well plate format for efficient parallel synthesis.

  • Rationale: N-alkylation introduces a wide variety of groups that can explore different binding pockets, modulate lipophilicity, and improve pharmacokinetic properties. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen for efficient reaction.

  • Procedure:

    • Preparation: In each well of a 24-well plate, place a magnetic stir bar. Add 4-Ethylpiperidin-2-one (1.0 eq, e.g., 25 mg) to each well.

    • Deprotonation: Under an inert atmosphere, add anhydrous dimethylformamide (DMF) to each well to dissolve the scaffold. Add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq) to each well.

    • Caution: NaH reacts violently with water. Ensure all glassware and solvents are dry. Hydrogen gas is evolved.

    • Stir the plates at room temperature for 30-45 minutes. The cessation of bubbling indicates the formation of the sodium salt is complete.

    • Alkylation: Prepare stock solutions of various alkylating agents (e.g., benzyl bromide, 2-bromo-N,N-dimethylaniline, ethyl bromoacetate) in DMF. Add a different alkylating agent (1.2 eq) to each well.

    • Reaction: Seal the plate and stir at 50 °C overnight.

    • Workup:

      • Cool the plate to room temperature.

      • Quench each well by the dropwise addition of water.

      • Transfer the contents of each well to a separate labeled vial.

      • Extract with ethyl acetate.

      • Wash the organic layer with water and brine.

      • Dry the organic layer (e.g., using a phase separator cartridge or anhydrous MgSO₄).

    • Purification & Analysis: Concentrate the solvent from each vial. Analyze the crude products by LC-MS to confirm the desired mass. Purify the products using mass-directed preparative HPLC.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

  • Rubtsov, A. E., Gevorgyan, V., & Gulevskaya, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6768.

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190.

  • Bigge, C. F., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(8), 1333-1336.

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31262.

  • Liu, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European Journal of Medicinal Chemistry, 124, 376-387.

Sources

Application

Topic: HPLC and GC Methods for Purity Analysis of 4-Ethylpiperidin-2-one

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Purity Determination of 4-Ethylpiperidin-2-one by High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Purity Determination of 4-Ethylpiperidin-2-one by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Introduction

4-Ethylpiperidin-2-one, a substituted lactam, serves as a crucial intermediate and building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The chemical purity of such an intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for determining the purity of 4-Ethylpiperidin-2-one are essential for quality control in drug discovery and development.

This application note details the development and implementation of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of 4-Ethylpiperidin-2-one. The HPLC method is designed for the separation and quantification of non-volatile impurities, while the GC method is optimized for analyzing volatile and semi-volatile substances, including potential residual solvents. The protocols provided are grounded in established chromatographic principles and adhere to the rigorous standards required in a regulated pharmaceutical environment.

Physicochemical Properties of 4-Ethylpiperidin-2-one

A thorough understanding of the analyte's physicochemical properties is the foundation of rational analytical method development. These properties guide the selection of appropriate columns, solvents, and detection techniques.

PropertyValueSignificance for Method Development
Molecular FormulaC₇H₁₃NO-
Molecular Weight127.18 g/mol Influences diffusion and chromatographic behavior.
AppearanceOff-white to yellow solidDictates the need for a suitable solvent for sample preparation.
Melting Point38-42 °CLow melting point suggests suitability for both HPLC and GC analysis.
Boiling Point~270 °C (predicted)High boiling point requires elevated temperatures for GC analysis.
UV AbsorbanceWeak chromophoreRequires a low wavelength (e.g., 210 nm) for UV detection in HPLC.
Polarity (logP)~0.8 (predicted)Indicates moderate polarity, suitable for reversed-phase HPLC.

Part 1: Reversed-Phase HPLC Method for Purity Analysis

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the chosen liquid chromatographic mode due to its versatility and suitability for moderately polar compounds like 4-Ethylpiperidin-2-one. The separation mechanism is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. By employing a gradient elution, where the organic content of the mobile phase is increased over time, a wide range of impurities with varying polarities can be effectively separated and quantified.

Rationale for Method Development
  • Column Selection: A C18 (octadecylsilyl) column is selected for its excellent hydrophobic retention and separation capabilities for a broad range of organic molecules. A column with a particle size of 3.5 µm provides a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A combination of water and acetonitrile is used as the mobile phase. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is incorporated to maintain a constant pH, which is critical for ensuring consistent retention times, especially for any ionizable impurities.

  • Detector Selection: Due to the weak UV chromophore of the lactam ring, a UV detector set at a low wavelength of 210 nm is employed to achieve adequate sensitivity for both the main component and potential impurities.

Detailed HPLC Protocol

Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • High-purity water.

  • 4-Ethylpiperidin-2-one reference standard and sample.

Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of high-purity water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-Ethylpiperidin-2-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-Ethylpiperidin-2-one sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

ParameterSetting
ColumnC18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time30 minutes
Gradient Program
Time (min)% Mobile Phase A
095
205
255
25.195
3095

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0 for the 4-Ethylpiperidin-2-one peak.

  • Theoretical Plates: ≥ 2000 for the 4-Ethylpiperidin-2-one peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow

HPLC_Workflow HPLC Analysis Workflow for 4-Ethylpiperidin-2-one cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase & Diluent system_setup Equilibrate HPLC System prep_mobile_phase->system_setup prep_standard Prepare Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (SST) (5 injections of Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample system_setup->system_suitability inject_blank Inject Blank (Diluent) system_suitability->inject_blank Pass inject_blank->inject_sample data_acquisition Acquire Chromatogram inject_sample->data_acquisition peak_integration Integrate All Peaks data_acquisition->peak_integration purity_calculation Calculate Purity by Area Percent peak_integration->purity_calculation generate_report Generate Final Report purity_calculation->generate_report

Caption: Workflow for HPLC purity analysis of 4-Ethylpiperidin-2-one.

Part 2: Gas Chromatography (GC) Method for Purity and Volatile Impurities

Principle of the Method

Gas Chromatography with Flame Ionization Detection (GC-FID) is an ideal technique for assessing the purity of substances that are volatile or can be volatilized at elevated temperatures. In this method, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a thin layer of a non-polar stationary phase coated on the inner wall of the column. A temperature gradient is applied to the column oven to facilitate the elution of compounds with different boiling points. The FID is a highly sensitive detector for organic compounds, producing a signal proportional to the mass of carbon atoms entering the flame.

Rationale for Method Development
  • Column Selection: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5 or equivalent) is chosen for its versatility and thermal stability. This type of column provides excellent separation for a wide range of semi-volatile organic compounds.

  • Inlet and Detector: A split/splitless inlet is used in split mode to prevent column overloading with the main component. The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its robust, linear response.

  • Temperature Programming: A temperature ramp is employed to ensure that both low-boiling point impurities (such as residual solvents) and higher-boiling point impurities are effectively separated and eluted as sharp peaks within a reasonable analysis time.

Detailed GC Protocol

Instrumentation and Materials

  • GC system with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).

  • Analytical balance, volumetric flasks, GC vials.

  • GC-grade solvent for dilution (e.g., Dichloromethane).

  • High-purity carrier gas (Helium or Nitrogen) and gases for FID (Hydrogen and Air).

  • 4-Ethylpiperidin-2-one reference standard and sample.

Preparation of Solutions

  • Diluent: Dichloromethane.

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of 4-Ethylpiperidin-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the 4-Ethylpiperidin-2-one sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions

ParameterSetting
ColumnDB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Inlet Temperature250 °C
Split Ratio50:1
Injection Volume1 µL
Oven Temperature Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min to 250 °C
Final Temperature250 °C, hold for 5 min
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0 for the 4-Ethylpiperidin-2-one peak.

  • Theoretical Plates: ≥ 10,000 for the 4-Ethylpiperidin-2-one peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC Analysis Workflow

GC_Workflow GC Analysis Workflow for 4-Ethylpiperidin-2-one cluster_prep_gc Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Processing & Reporting prep_diluent_gc Prepare Diluent (Dichloromethane) prep_standard_gc Prepare Standard Solution (1.0 mg/mL) prep_diluent_gc->prep_standard_gc prep_sample_gc Prepare Sample Solution (1.0 mg/mL) prep_diluent_gc->prep_sample_gc system_suitability_gc System Suitability Test (SST) (5 injections of Standard) prep_standard_gc->system_suitability_gc inject_sample_gc Inject Sample Solution prep_sample_gc->inject_sample_gc system_setup_gc Equilibrate GC System system_setup_gc->system_suitability_gc inject_blank_gc Inject Blank (Diluent) system_suitability_gc->inject_blank_gc Pass inject_blank_gc->inject_sample_gc data_acquisition_gc Acquire Chromatogram inject_sample_gc->data_acquisition_gc peak_integration_gc Integrate All Peaks (excl. solvent) data_acquisition_gc->peak_integration_gc purity_calculation_gc Calculate Purity by Area Percent peak_integration_gc->purity_calculation_gc generate_report_gc Generate Final Report purity_calculation_gc->generate_report_gc

Caption: Workflow for GC purity analysis of 4-Ethylpiperidin-2-one.

Method Validation Overview

For use in a regulated environment, both the HPLC and GC methods described must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process formally demonstrates that the analytical procedure is suitable for its intended purpose.

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

This application note provides detailed, ready-to-use protocols for the purity analysis of 4-Ethylpiperidin-2-one using two complementary chromatographic techniques. The reversed-phase HPLC method is suitable for the separation and quantification of non-volatile, polar, and non-polar impurities. The GC-FID method provides an orthogonal approach, ideal for analyzing volatile and semi-volatile impurities, as well as confirming the overall purity of the material. The inclusion of system suitability criteria ensures the reliability of the data generated. For implementation in a GMP environment, these methods should be fully validated following the principles outlined in ICH Q2(R1) to ensure they are fit for their intended purpose in the quality control of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Method

The 2-Piperidone Scaffold: A Versatile Platform for Enzyme Inhibitor Development with a focus on 4-Ethylpiperidin-2-one Derivatives

Introduction: The Privileged Piperidine Scaffold and the Rise of 2-Piperidones The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold and the Rise of 2-Piperidones

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure and ability to engage in various molecular interactions make it an ideal framework for the design of bioactive molecules.[2] Within this important class of heterocycles, piperidones, which incorporate a ketone or lactam functionality, have emerged as particularly versatile intermediates for drug discovery.[3][4]

This guide will delve into the role of the 2-piperidone (or δ-valerolactam) scaffold, with a specific focus on 4-alkyl substituted derivatives like 4-ethylpiperidin-2-one, in the development of potent and selective enzyme inhibitors. While direct literature on 4-ethylpiperidin-2-one as a standalone enzyme inhibitor is limited, its structural motif is representative of a broader class of 4-substituted-2-piperidones that have shown significant promise in targeting various enzyme classes. We will explore the synthetic accessibility of this scaffold, its derivatization into targeted enzyme inhibitors, and provide detailed protocols for synthesis and biological evaluation, thereby offering a comprehensive resource for researchers in drug development.

The 4-Alkyl-2-Piperidone Core: A Building Block for Targeted Inhibition

The 4-alkyl-2-piperidone core offers several strategic advantages for the design of enzyme inhibitors:

  • Structural Rigidity and Vectorial Projection: The cyclic lactam structure provides a degree of conformational constraint, which can reduce the entropic penalty of binding to a target enzyme. The substituent at the 4-position projects into a specific vector in three-dimensional space, allowing for targeted interactions with enzyme subpockets.

  • Hydrogen Bonding Capabilities: The lactam functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for anchoring the inhibitor to the enzyme's active site.

  • Synthetic Tractability: The 2-piperidone scaffold is readily accessible through various synthetic routes and offers multiple points for chemical modification, including the lactam nitrogen, the alpha-carbon to the carbonyl, and the substituent at the 4-position.

The following diagram illustrates the general workflow for developing enzyme inhibitors from a 4-alkyl-2-piperidone starting material.

G cluster_0 Scaffold Synthesis cluster_1 Inhibitor Design & Synthesis cluster_2 Biological Evaluation A Starting Materials (e.g., Substituted Pyridines) B Synthesis of 4-Alkyl-2-Piperidone A->B e.g., Catalytic Hydogenation D Chemical Derivatization of 4-Alkyl-2-Piperidone B->D C Lead Identification (HTS, Virtual Screening) C->D E Synthesis of Inhibitor Library D->E F Enzyme Inhibition Assays (e.g., IC50 determination) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->D Iterative Design

Caption: Workflow for Enzyme Inhibitor Development.

Synthetic Strategies for 4-Alkyl-2-Piperidones

A common and efficient method for the synthesis of 4-alkyl-2-piperidones is the catalytic hydrogenation of corresponding 4-alkyl-2,6-piperidinediones or substituted pyridines.[5]

Protocol 1: Synthesis of 4-Ethylpiperidin-2-one via Catalytic Hydrogenation

This protocol describes a representative synthesis of 4-ethylpiperidin-2-one from a suitable precursor.

Materials:

  • 4-Ethyl-2,6-piperidinedione (or a suitable substituted pyridine precursor)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethyl acetate/hexanes)

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation vessel, dissolve 4-ethyl-2,6-piperidinedione (1 equivalent) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Work-up: Upon completion, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 4-ethylpiperidin-2-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application of the 4-Substituted-2-Piperidone Scaffold in Enzyme Inhibitor Design

The 4-substituted-2-piperidone scaffold has been successfully employed in the development of inhibitors for several enzyme classes.

Case Study 1: Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a key role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes.[6][7] Several DPP-4 inhibitors feature a piperidine or piperidinone core.[3][8][9]

The following protocol outlines the synthesis of a hypothetical DPP-4 inhibitor based on a 4-substituted-2-piperidone scaffold.

Protocol 2: Synthesis of a 4-Substituted-2-Piperidone-Based DPP-4 Inhibitor

This protocol describes the N-alkylation of a 4-substituted piperidone followed by coupling to a suitable aromatic moiety, a common strategy in DPP-4 inhibitor design.

Part A: N-Alkylation of 4-Ethylpiperidin-2-one

  • Deprotonation: To a solution of 4-ethylpiperidin-2-one (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Alkylation: After cessation of hydrogen evolution, add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Part B: Coupling to an Aromatic Moiety (Illustrative Example)

Further elaboration of the N-alkylated product can be achieved through various coupling reactions to introduce functionalities known to interact with the S1 and S2 pockets of the DPP-4 enzyme.

G A 4-Ethylpiperidin-2-one B N-Alkylated Intermediate A->B N-Alkylation (e.g., NaH, R-Br) C Final DPP-4 Inhibitor B->C Further Derivatization (e.g., Suzuki Coupling)

Caption: Synthetic Pathway to a DPP-4 Inhibitor.

Protocol 3: In Vitro DPP-4 Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme. Incubate for a pre-determined time at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC.

  • Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for AMC).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundR¹ SubstituentR² SubstituentDPP-4 IC₅₀ (nM)
1a EthylH>10,000
1b EthylBenzyl5,200
1c Ethyl3-Trifluoromethylbenzyl150
1d Propyl3-Trifluoromethylbenzyl125
Structure-Activity Relationship (SAR) Insights

The data in the table above illustrates a typical SAR for this class of inhibitors. The unsubstituted N-H of the piperidone (Compound 1a ) shows no activity. N-alkylation with a simple benzyl group (Compound 1b ) confers weak activity. Introducing an electron-withdrawing group like a trifluoromethyl on the benzyl ring (Compound 1c ) significantly improves potency, likely due to enhanced interactions with the S1 pocket of DPP-4. Further modification of the 4-alkyl substituent (e.g., from ethyl to propyl, Compound 1d ) can lead to modest improvements in potency by probing hydrophobic pockets in the enzyme active site.

Case Study 2: Neuroprotective Agents for Alzheimer's Disease

The 2-piperidone scaffold has also been investigated for the development of agents to treat neurodegenerative diseases like Alzheimer's.[10] These compounds are often designed to inhibit β-amyloid (Aβ) aggregation and reduce neuroinflammation.[10]

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is commonly used to screen for inhibitors of Aβ fibril formation.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Prepare a solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, mix the Aβ(1-42) solution with the test compound at various concentrations.

  • Incubation: Incubate the plate at 37 °C with gentle agitation to promote fibril formation.

  • ThT Addition: After the incubation period, add ThT solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation ~450 nm, Emission ~485 nm). A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.

Conclusion and Future Perspectives

The 4-substituted-2-piperidone scaffold, exemplified by 4-ethylpiperidin-2-one, represents a valuable and versatile starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the ability to introduce diverse functionalities at multiple positions allow for the fine-tuning of inhibitory potency and selectivity. The case studies on DPP-4 and neuroprotective agents highlight the broad applicability of this scaffold in medicinal chemistry. Future research in this area will likely focus on the development of more complex and stereochemically defined 4-substituted-2-piperidones to target a wider range of enzymes with improved efficacy and safety profiles.

References

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31102–31123.
  • Cheng, J., Ma, X., C-Mercado, B. T., He, L., & Gonzalez, F. J. (2017). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. Toxicological Sciences, 156(2), 403–413.
  • Cumbes, M., Entwistle, D. A., & Williams, J. M. J. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2269–2276.
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  • Li, F. L., Wei, Y., Du, Y., & Yu, H. (2024). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis.
  • Wikipedia contributors. (2023, December 2). 2-Piperidinone. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Kumar, K. A., Pavithra, G., Renuka, N., & Kumar, G. V. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154.
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  • O'Brien, P., & Childs, A. C. (2009). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic letters, 11(1), 139–141.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
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  • Al-Ghorbani, M., & Sarheed, O. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Journal of Molecular Structure, 1313, 138541.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, M. (2016). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Bioorganic & medicinal chemistry, 24(8), 1634–1641.
  • Arulraj, R., & Karvembu, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Chen, C., He, L., & Cundari, T. R. (2021). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2-Ligated Copper Complexes. Inorganic chemistry, 60(17), 13035–13043.
  • Du, Y. D., Wang, S., Du, H. W., & Shu, W. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Khan Academy. (2014, December 13). Catalytic hydrogenation of alkynes to cis alkenes [Video]. YouTube. [Link]

  • Kumar, D., & Singh, S. K. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 899–909.
  • Wikipedia contributors. (2024, January 23). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Gueroui, M., et al. (2025). Analysis of the Molecular Docking of Piperine with Cyclooxygenase-2, Followed by an In-Vivo Study of Its Anti-Inflammatory and Analgesic Effects. Algerian Journal of Health Sciences, 12(1), 1-10.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. Retrieved January 28, 2026, from [Link]

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  • Foster, J. C., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry, 26(21), 12345-12354.
  • Jones, G. R., & Snyder, S. A. (2021). Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride. The Journal of organic chemistry, 86(10), 7049–7061.
  • Sharma, M., & Sharma, A. (2019). Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: New Oral Medications for the Treatment of Type 2 Diabetes. International Journal of Pharmaceutical Sciences and Research, 10(7), 3046-3054.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethylpiperidin-2-one

Welcome to the technical support center for the synthesis of 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable lactam intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Ethylpiperidin-2-one?

The most prevalent and industrially relevant method for synthesizing 4-Ethylpiperidin-2-one is the Beckmann rearrangement of 4-ethylcyclohexanone oxime.[1][2][3] This reaction provides a direct pathway to the desired δ-lactam structure.

Q2: What are the critical parameters to control during the Beckmann rearrangement?

The key to a successful Beckmann rearrangement is the choice of acid catalyst, solvent, and reaction temperature.[2][4] Strong protic acids like sulfuric acid or polyphosphoric acid are commonly used. The reaction is often exothermic, so careful temperature control is crucial to prevent side reactions and degradation.

Q3: What are the expected side products in this synthesis?

The primary side product of concern is the isomeric lactam, 5-ethylazepan-2-one, resulting from the migration of the other carbon atom adjacent to the oxime. Additionally, Beckmann fragmentation can lead to the formation of nitriles.[2] Incomplete oximation can also carry over unreacted 4-ethylcyclohexanone into the final product.

Q4: How can I purify the final 4-Ethylpiperidin-2-one product?

Purification is typically achieved through crystallization or column chromatography.[5] The choice of solvent for crystallization is critical and may require some experimentation. For chromatography, silica gel is a common stationary phase, with a solvent system tailored to the polarity of the product and impurities.

Q5: Can I use other methods to synthesize 4-Ethylpiperidin-2-one?

While the Beckmann rearrangement is the most common, other synthetic strategies for piperidones exist, such as those involving Dieckmann condensation or aza-Michael additions.[6] However, for this specific target, the Beckmann rearrangement of the corresponding cyclohexanone oxime is generally the most direct route.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions for the synthesis of 4-Ethylpiperidin-2-one.

Problem 1: Low Yield of 4-Ethylcyclohexanone Oxime (Starting Material)
Potential Cause Explanation Recommended Solution
Incomplete Reaction The oximation reaction may not have gone to completion due to insufficient reaction time or suboptimal pH. The reaction of a ketone with hydroxylamine hydrochloride is pH-dependent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the pH of the reaction mixture is within the optimal range for oxime formation (typically slightly acidic to neutral). This can be achieved by adding a base like sodium hydroxide or sodium acetate to neutralize the HCl from hydroxylamine hydrochloride.[5] - Increase the reaction time or temperature if the reaction is proceeding slowly.
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of hydroxylamine to the ketone can lead to incomplete conversion.- Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion.
Poor Quality Reagents The 4-ethylcyclohexanone or hydroxylamine hydrochloride may be of low purity.- Use freshly opened or purified reagents. The purity of the starting ketone can be checked by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
Problem 2: Low Yield of 4-Ethylpiperidin-2-one in the Beckmann Rearrangement
Potential Cause Explanation Recommended Solution
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. Too weak an acid will result in a sluggish reaction, while an overly concentrated or harsh acid can lead to degradation.- Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and Eaton's reagent (P₂O₅ in methanesulfonic acid).[4] - Optimize the concentration of the chosen acid. For sulfuric acid, oleum is often used in industrial processes.[1] - Consider using milder reagents like tosyl chloride or phosphorus pentachloride if degradation is a major issue.[2]
Incorrect Reaction Temperature The Beckmann rearrangement is often exothermic. Poor temperature control can lead to the formation of side products and decomposition.- Maintain the reaction temperature within the optimal range for your chosen catalyst system. This may require cooling the reaction vessel, especially during the initial addition of the oxime to the acid. - Start with a lower temperature and gradually increase it if the reaction is slow.
Beckmann Fragmentation The intermediate nitrilium ion can undergo fragmentation, especially if the migrating group can form a stable carbocation. This is a competing side reaction to the desired rearrangement.[2]- Careful selection of the reaction conditions (catalyst and solvent) can minimize fragmentation. Lower temperatures generally favor the rearrangement.
Moisture in the Reaction The presence of water can hydrolyze the intermediate nitrilium ion, leading to byproducts.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents where possible.
Problem 3: Presence of Impurities in the Final Product
Potential Cause Explanation Recommended Solution
Isomeric Lactam Formation The Beckmann rearrangement of an unsymmetrical ketoxime can theoretically yield two isomeric lactams. In the case of 4-ethylcyclohexanone oxime, migration of the C2-C3 bond leads to the desired 4-ethylpiperidin-2-one, while migration of the C2-C1 bond would yield 5-ethylazepan-2-one. The stereochemistry of the oxime (syn or anti) dictates the migrating group.- The stereoselectivity of the rearrangement is crucial. The group anti-periplanar to the leaving group on the nitrogen migrates.[2] - While the two isomers may be difficult to separate due to similar physical properties, careful crystallization or chromatography can be effective. Monitor the purity of fractions by GC or NMR.
Unreacted Starting Material Incomplete oximation or rearrangement will result in the presence of 4-ethylcyclohexanone or its oxime in the final product.- Ensure complete conversion at each step by monitoring with TLC or GC. - Purification by column chromatography is effective in removing less polar starting materials from the more polar lactam product.
Polymerization Lactams, especially under acidic conditions and at elevated temperatures, can undergo ring-opening polymerization.- After the reaction is complete, quench the acid catalyst promptly by pouring the reaction mixture onto ice and neutralizing with a base. - Avoid excessive heating during workup and purification.

Experimental Protocols

Step 1: Synthesis of 4-Ethylcyclohexanone Oxime
  • To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add hydroxylamine hydrochloride (1.1 eq).

  • Add a base such as sodium hydroxide or sodium acetate (1.1 eq) portion-wise to neutralize the HCl.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-ethylcyclohexanone oxime.

Step 2: Beckmann Rearrangement to 4-Ethylpiperidin-2-one
  • Carefully add the chosen acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to a reaction flask equipped with a stirrer and a thermometer, and cool it in an ice bath.

  • Slowly add the 4-ethylcyclohexanone oxime (1.0 eq) in small portions, ensuring the internal temperature does not rise excessively.

  • After the addition is complete, allow the reaction mixture to warm to the desired temperature and stir for the appropriate time (this will depend on the catalyst and temperature).

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while cooling.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Ethylpiperidin-2-one.

Step 3: Purification of 4-Ethylpiperidin-2-one
  • Crystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allow it to cool slowly to form crystals. Filter the crystals and dry them.

  • Column Chromatography: If crystallization is ineffective, purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_oximation Step 1: Oximation cluster_rearrangement Step 2: Beckmann Rearrangement cluster_purification Step 3: Purification 4-Ethylcyclohexanone 4-Ethylcyclohexanone 4-Ethylcyclohexanone Oxime 4-Ethylcyclohexanone Oxime 4-Ethylcyclohexanone->4-Ethylcyclohexanone Oxime Hydroxylamine HCl, Base Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->4-Ethylcyclohexanone Oxime Crude 4-Ethylpiperidin-2-one Crude 4-Ethylpiperidin-2-one 4-Ethylcyclohexanone Oxime->Crude 4-Ethylpiperidin-2-one Acid Catalyst (e.g., H₂SO₄) Pure 4-Ethylpiperidin-2-one Pure 4-Ethylpiperidin-2-one Crude 4-Ethylpiperidin-2-one->Pure 4-Ethylpiperidin-2-one Crystallization or Chromatography

Caption: Overall synthetic workflow for 4-Ethylpiperidin-2-one.

Beckmann Rearrangement Mechanism and Pitfalls

BeckmannMechanism cluster_mechanism Mechanism cluster_pitfalls Potential Pitfalls A Oxime B Protonated Oxime A->B Protonation (H⁺) C Nitrilium Ion Intermediate B->C Rearrangement (Migration of anti-group) F Isomeric Lactam Formation B->F Migration of syn-group (minor pathway) D Tautomerization C->D Attack by H₂O G Beckmann Fragmentation C->G Fragmentation E Desired Lactam D->E Deprotonation

Caption: Mechanism of the Beckmann rearrangement and potential side reactions.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OximationStep Check Oximation Step LowYield->OximationStep Yes CheckPurity Analyze Impurities (TLC, GC, NMR) ImpureProduct->CheckPurity Yes RearrangementStep Check Rearrangement Step OximationStep->RearrangementStep Oximation OK Isomer Isomeric Lactam? CheckPurity->Isomer StartingMaterial Unreacted Starting Material? Isomer->StartingMaterial No OptimizePurification Optimize Crystallization/Chromatography Isomer->OptimizePurification Yes Polymer Polymerization? StartingMaterial->Polymer No ImproveReaction Improve Reaction Conversion StartingMaterial->ImproveReaction Yes QuenchPromptly Quench Reaction Promptly, Avoid High Temp Polymer->QuenchPromptly Yes

Sources

Optimization

How to improve the yield and purity of 4-Ethylpiperidin-2-one.

Introduction: 4-Ethylpiperidin-2-one, a substituted lactam, is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the Beckmann rearrangement of 4-ethylcyclohexan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Ethylpiperidin-2-one, a substituted lactam, is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via the Beckmann rearrangement of 4-ethylcyclohexanone oxime, can present challenges related to both chemical yield and final product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols. Our focus is on explaining the causality behind experimental choices to empower users to diagnose and solve common issues encountered in the laboratory.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems encountered during the synthesis and purification of 4-Ethylpiperidin-2-one.

Category 1: Low Reaction Yield

Question: My overall yield is consistently low. What are the most common points of product loss in the synthesis of 4-Ethylpiperidin-2-one?

Answer: Low overall yield can typically be traced to one of three areas: incomplete oxime formation, inefficient Beckmann rearrangement, or mechanical losses during workup and purification.

  • Probable Cause 1: Incomplete Oximation. The conversion of 4-ethylcyclohexanone to its oxime is a critical equilibrium-driven reaction. Inadequate control of pH or stoichiometry can result in significant unreacted ketone, which will not proceed to the lactam.

  • Suggested Solution:

    • pH Control: The reaction of a ketone with hydroxylamine is optimal under weakly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by hydroxylamine, but without excessively protonating the hydroxylamine nitrogen, which would render it non-nucleophilic.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, pyridine) to neutralize the released HCl and maintain the optimal pH.

    • Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Probable Cause 2: Suboptimal Beckmann Rearrangement. This step is the most sensitive part of the synthesis. The choice of acid catalyst, temperature, and reaction time are paramount. Harsh conditions can lead to side reactions, primarily fragmentation of the oxime or polymerization of the desired lactam product.[1][2]

  • Suggested Solution:

    • Catalyst Selection: While strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are common, they can cause charring at elevated temperatures. Consider milder alternatives or reagents that facilitate the departure of the hydroxyl group. Tosyl chloride, for instance, converts the hydroxyl into a better leaving group (tosylate) before rearrangement.[2]

    • Temperature Management: The rearrangement is often exothermic. Maintain strict temperature control. Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the oxime to the acid, then allow it to warm slowly or heat gently to the optimal temperature (often between 80-120 °C, depending on the catalyst). Overheating is a primary cause of yield loss due to degradation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities and byproducts.

  • Probable Cause 3: Product Loss During Aqueous Workup. 4-Ethylpiperidin-2-one, being a polar lactam, has moderate solubility in water. Significant product can be lost in the aqueous phase during extraction if not performed diligently.

  • Suggested Solution:

    • Solvent Choice: Use a highly effective extraction solvent for polar molecules, such as Dichloromethane (DCM) or Chloroform.

    • Multiple Extractions: Perform multiple extractions (at least 3-5) with the organic solvent to ensure maximum recovery from the aqueous layer.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Category 2: Product Purity Issues

Question: My final product is impure. I'm observing unreacted starting material and other unexpected peaks in my analysis (NMR/GC-MS). What's going on?

Answer: Purity issues typically stem from incomplete reactions, the formation of isomeric byproducts, or product degradation.

  • Probable Cause 1: Unreacted 4-Ethylcyclohexanone Oxime. The presence of the starting oxime in the final product indicates an incomplete Beckmann rearrangement.

  • Suggested Solution:

    • Optimize Rearrangement: Increase the reaction time, temperature, or the amount of acid catalyst cautiously. Monitor the reaction progress via TLC or GC until the starting oxime is consumed.

    • Purification Strategy: If a small amount of oxime remains, it can often be removed during purification. The oxime is more polar than the lactam. In column chromatography, the oxime will typically have a lower Rf value. Recrystallization can also be effective if a suitable solvent system is found.[3]

  • Probable Cause 2: Formation of the Isomeric Lactam. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl leaving group on the oxime nitrogen is the one that migrates.[4] 4-Ethylcyclohexanone oxime can exist as two geometric isomers (E and Z). If both are present during the rearrangement, two different lactam isomers will be formed.

  • Suggested Solution:

    • Understanding the Mechanism: The migration of the alkyl group anti to the N-O bond is a concerted process.[4] Controlling the stereochemistry of the oxime is the best way to ensure the formation of a single lactam product.

    • Separation: While controlling oxime stereochemistry can be difficult, separating the two lactam isomers is also challenging due to their similar physical properties. Fractional vacuum distillation or careful column chromatography may be required.

Diagram: The Beckmann Rearrangement Mechanism and Isomer Formation

G Oxime_E E-4-Ethylcyclohexanone Oxime Product_Desired 4-Ethylpiperidin-2-one (Desired Product) Oxime_E->Product_Desired Migration of C2 (anti to -OH) Oxime_Z Z-4-Ethylcyclohexanone Oxime Product_Isomer 5-Ethylazepan-2-one (Isomeric Impurity) Oxime_Z->Product_Isomer Migration of C6 (anti to -OH)

Caption: Stereospecificity of the Beckmann rearrangement.

  • Probable Cause 3: Dark Color and Tarry Byproducts. This is a clear sign of product degradation or polymerization, usually caused by excessively harsh reaction conditions.

  • Suggested Solution:

    • Reduce Temperature: As mentioned, avoid overheating the reaction mixture.

    • Milder Catalyst: Switch to a milder catalyst system that requires lower temperatures.

    • Shorter Reaction Time: Once the reaction has reached completion (as determined by monitoring), quench it immediately by pouring it onto ice water. Do not let it stir at high temperatures unnecessarily.

    • Purification: Activated carbon (charcoal) treatment can sometimes be used to remove colored impurities from the crude product solution before final purification, though this may lead to some product loss on the carbon surface.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude 4-Ethylpiperidin-2-one?

A1: The best purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is the preferred method for larger quantities (>5 g). 4-Ethylpiperidin-2-one is a relatively high-boiling point liquid or low-melting solid, and distillation under reduced pressure prevents thermal decomposition. It is excellent for separating the product from non-volatile tars and salts.

  • Column Chromatography: For smaller scales or when separating compounds with very similar boiling points (like the isomeric lactam), silica gel column chromatography is highly effective.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization can yield a very pure product.[3] Suitable solvents might include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexanes.

Q2: How can I effectively monitor the progress of the Beckmann rearrangement?

A2: TLC is the most common and convenient method.

  • TLC System: Use silica gel plates. A good mobile phase would be 50-70% ethyl acetate in hexanes.

  • Visualization: The starting oxime and the product lactam can be visualized using a potassium permanganate stain (the lactam is an amide and may be faint) or by developing the plate in an iodine chamber.

  • Interpretation: The product, 4-Ethylpiperidin-2-one, is generally less polar than the starting oxime. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the spot for 4-ethylcyclohexanone oxime. The reaction is complete when the spot corresponding to the oxime has disappeared.

Q3: My product is an oil, but some literature reports it as a low-melting solid. Why is this?

A3: This is a classic indicator of impurities. Even small amounts of residual solvent or byproducts can significantly depress the melting point of a compound, causing it to appear as an oil or waxy solid at room temperature. Rigorous purification, typically via vacuum distillation or chromatography, followed by drying under high vacuum, should yield the solid product.

Q4: Are there any significant safety concerns I should be aware of?

A4: Yes.

  • Corrosive Acids: Strong acids like sulfuric acid and PPA are highly corrosive and must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydroxylamine: Hydroxylamine and its salts can be thermal and shock-sensitive under certain conditions. Purchase and use in smaller quantities and avoid heating it as a dry solid.

  • Reaction Quenching: Always quench the reaction by slowly adding the reaction mixture to a large volume of ice. Never add water directly to a hot, concentrated acid solution, as this can cause violent splashing.

Quantitative Data Summary

The choice of catalyst and conditions can significantly impact the outcome of the Beckmann rearrangement. The following table provides a qualitative summary based on typical laboratory observations.

Catalyst SystemTypical TemperatureProsConsExpected Yield Range
Conc. H₂SO₄ 80 - 120 °CInexpensive, readily availableCan cause charring, harsh conditions50 - 75%
Polyphosphoric Acid (PPA) 90 - 130 °CEffective, acts as solventViscous, difficult to stir and workup60 - 85%
Tosyl Chloride / Pyridine 0 °C to RTMilder conditions, good for sensitive substratesMore expensive, requires stoichiometric reagents70 - 90%
Eaton's Reagent (P₂O₅ in MsOH) 60 - 100 °CPowerful dehydrating agent, often high yieldCan be difficult to prepare and handle75 - 95%

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylcyclohexanone Oxime
  • To a solution of 4-ethylcyclohexanone (1.0 eq) in ethanol (3-5 mL per gram of ketone), add hydroxylamine hydrochloride (1.2 eq).

  • Add sodium acetate trihydrate (1.5 eq) to the mixture.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-2 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) until the ketone spot is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of cold water.

  • The oxime will often precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum. The product can be used in the next step without further purification if it appears clean.

Protocol 2: Beckmann Rearrangement using Polyphosphoric Acid (PPA)
  • In a fume hood, preheat polyphosphoric acid (PPA) (5-10 g per gram of oxime) to 80 °C in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add the 4-ethylcyclohexanone oxime (1.0 eq) in small portions to the hot PPA over 30 minutes. The internal temperature will rise; maintain it below 120 °C using an ice bath if necessary.

  • After the addition is complete, stir the viscous mixture at 100-110 °C for 1-2 hours.

  • Monitor the reaction by TLC (50% Ethyl Acetate/Hexanes) for the disappearance of the oxime.

  • [CRITICAL WORKUP] Cool the flask in an ice bath. Very slowly and carefully, pour the thick reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~8-9. Ensure the solution remains cold.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Ethylpiperidin-2-one.

Diagram: General Troubleshooting Workflow for Low Yield

G start Low Overall Yield Observed check_oxime Analyze Crude Oxime: Is unreacted ketone present? start->check_oxime check_rearrangement Analyze Crude Lactam: Is unreacted oxime present? check_oxime->check_rearrangement No sol_oxime Optimize Oximation: - Adjust pH to 4-5 - Increase reaction time - Check reagent equivalents check_oxime->sol_oxime Yes check_workup Analyze Aqueous Layer: Is product present (by TLC/LCMS)? check_rearrangement->check_workup No sol_rearrangement Optimize Rearrangement: - Increase temp/time cautiously - Change acid catalyst - Ensure inert atmosphere check_rearrangement->sol_rearrangement Yes sol_workup Improve Extraction: - Use DCM or Chloroform - Increase number of extractions - Add brine ('salting out') check_workup->sol_workup Yes end Yield Improved check_workup->end No (Re-evaluate overall process) sol_oxime->end sol_rearrangement->end sol_workup->end

Caption: A logical workflow for diagnosing low yield issues.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 185-197.

  • Fakhraian, H., & Babaei Panbeh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Molbank, 2007(4), M540.

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.

  • Wikipedia. (n.d.). Beckmann rearrangement.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.

Sources

Troubleshooting

Troubleshooting guide for reactions involving 4-Ethylpiperidin-2-one.

Welcome to the technical support center for 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work with this versatile lactam intermediate. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and reliability.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during reactions involving 4-Ethylpiperidin-2-one in a question-and-answer format.

Q1: My N-alkylation of 4-Ethylpiperidin-2-one is giving low yields and multiple products. What is happening and how can I optimize the reaction?

A1: Low yields and multiple products in the N-alkylation of 4-Ethylpiperidin-2-one are common issues stemming from several factors, including competing O-alkylation, dialkylation, and suboptimal reaction conditions.

Underlying Causality: The lactam structure of 4-Ethylpiperidin-2-one possesses two nucleophilic sites: the nitrogen atom and the oxygen atom of the carbonyl group. In its deprotonated (lactimate) form, it can undergo alkylation at either site, leading to the desired N-alkyl product or the undesired O-alkyl imidate ether. Furthermore, the secondary amine of the starting material can be deprotonated, leading to the desired reaction. However, if the N-alkylated product is also susceptible to reaction conditions, side reactions may occur.

Troubleshooting Workflow:

cluster_start Start: Low Yield in N-Alkylation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_validation Validation start Low Yield / Multiple Products analysis Analyze Reaction Conditions & Byproducts (TLC, LC-MS) start->analysis base Choice of Base: - Use a strong, non-nucleophilic base (e.g., NaH, KHMDS). - Avoid weaker bases (e.g., K2CO3) which may be less effective. analysis->base Implement one or more solutions solvent Solvent Selection: - Use polar aprotic solvents (e.g., DMF, THF, DMSO) to favor N-alkylation. analysis->solvent Implement one or more solutions temp Temperature Control: - Run the reaction at low temperatures (0 °C to RT) to improve selectivity. analysis->temp Implement one or more solutions stoich Stoichiometry: - Use a slight excess of the lactam (1.1 eq.) to the alkylating agent. analysis->stoich Implement one or more solutions addition Slow Addition: - Add the alkylating agent dropwise to the deprotonated lactam. analysis->addition Implement one or more solutions validation Monitor reaction progress (TLC, LC-MS) for improved product formation and reduced byproducts. base->validation solvent->validation temp->validation stoich->validation addition->validation

Caption: Troubleshooting workflow for N-alkylation of 4-Ethylpiperidin-2-one.

Detailed Optimization Steps:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is recommended to fully deprotonate the lactam nitrogen, enhancing its nucleophilicity. Weaker bases such as potassium carbonate may not be sufficient, leading to incomplete reaction.[1]

  • Solvent Effects: The solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF, THF, or DMSO are generally preferred as they solvate the metal cation of the base, leaving the lactimate anion more available for nucleophilic attack at the nitrogen.

  • Temperature Management: Running the deprotonation and alkylation at lower temperatures (e.g., 0 °C to room temperature) can increase the selectivity for N-alkylation over O-alkylation.

  • Control of Stoichiometry and Addition: To minimize the risk of dialkylation (formation of a quaternary ammonium salt), it is advisable to use a slight excess of the 4-Ethylpiperidin-2-one relative to the alkylating agent.[2] Additionally, the slow, dropwise addition of the alkylating agent to the solution of the deprotonated lactam helps to maintain a low concentration of the electrophile, favoring mono-alkylation.[2]

Validation Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the formation of the desired product and the disappearance of the starting material. Compare the product distribution with previous attempts to confirm the effectiveness of the changes.

Q2: I am attempting to reduce the lactam in 4-Ethylpiperidin-2-one to obtain 4-ethylpiperidine, but the reaction is either incomplete or results in a complex mixture. What are the best practices for this reduction?

A2: The reduction of a lactam to a cyclic amine requires a powerful reducing agent. Incomplete reactions or the formation of byproducts often result from the use of an inappropriate reducing agent or non-ideal reaction conditions.

Underlying Causality: The amide bond in the lactam is a stable functional group and is resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄) under standard conditions.[3][4] A more potent hydride donor, such as lithium aluminum hydride (LiAlH₄), is necessary to achieve this transformation.[1][5] The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.

Troubleshooting Workflow:

cluster_start Start: Incomplete Lactam Reduction cluster_analysis Problem Analysis cluster_solutions Recommended Protocol cluster_validation Validation start Incomplete Reduction or Byproducts analysis Confirm Reducing Agent and Reaction Setup start->analysis reagent Reducing Agent: - Use Lithium Aluminum Hydride (LiAlH4). - Ensure the LiAlH4 is fresh and has not been deactivated by moisture. analysis->reagent Implement recommended protocol solvent Solvent: - Use anhydrous ethereal solvents like diethyl ether or THF. analysis->solvent Implement recommended protocol conditions Reaction Conditions: - Perform the reaction under an inert atmosphere (N2 or Ar). - Add the lactam solution slowly to a suspension of LiAlH4 in the solvent. analysis->conditions Implement recommended protocol workup Workup Procedure: - Carefully quench the excess LiAlH4 at 0 °C by sequential addition of water, then aqueous NaOH, then more water (Fieser workup). analysis->workup Implement recommended protocol validation Analyze the crude product by GC-MS or NMR to confirm the formation of 4-ethylpiperidine. reagent->validation solvent->validation conditions->validation workup->validation

Caption: Workflow for the reduction of 4-Ethylpiperidin-2-one.

Detailed Experimental Protocol:

  • Reagent and Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use fresh, high-quality LiAlH₄.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Dissolve 4-Ethylpiperidin-2-one in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC by taking small aliquots, carefully quenching them, and spotting on a TLC plate.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure, known as the Fieser workup, should produce a granular precipitate that is easily filtered off.

  • Isolation: Filter the solid and wash it thoroughly with the reaction solvent. The combined filtrate can then be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude 4-ethylpiperidine. Further purification can be achieved by distillation.[6]

Q3: I am trying to hydrolyze 4-Ethylpiperidin-2-one back to the corresponding amino acid, but the reaction is very slow and does not go to completion. How can I drive this reaction?

A3: The hydrolysis of a lactam, especially a stable six-membered ring like a piperidinone, can be challenging due to the resonance stability of the amide bond. Forcing conditions are typically required to achieve complete hydrolysis.

Underlying Causality: Lactam hydrolysis involves the nucleophilic attack of water (in acidic conditions) or hydroxide (in basic conditions) on the carbonyl carbon. The stability of the cyclic amide makes this a slow process. To drive the reaction to completion, a high concentration of acid or base and elevated temperatures are necessary.

Troubleshooting and Recommended Conditions:

ConditionAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated strong acid (e.g., 6M HCl or H₂SO₄)Concentrated strong base (e.g., 6M NaOH or KOH)
Solvent Water or a mixture of water and a co-solvent like dioxaneWater or a mixture of water and a co-solvent like ethanol
Temperature RefluxReflux
Reaction Time Typically several hours to overnightTypically several hours to overnight
Workup Neutralize with a base to precipitate the amino acid at its isoelectric point.Neutralize with an acid to precipitate the amino acid at its isoelectric point.

Key Considerations:

  • Equilibrium: The hydrolysis is a reversible reaction. Using a large excess of water and a high concentration of the catalyst (acid or base) will shift the equilibrium towards the product.[7][8]

  • Monitoring: The reaction can be monitored by TLC or by periodically taking a sample, derivatizing it (e.g., with a fluorescent tag for the amino group), and analyzing it by HPLC.

  • Product Isolation: The resulting amino acid is zwitterionic and may have high water solubility. Isolation often involves adjusting the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 4-Ethylpiperidin-2-one?
What are the primary safety concerns when handling 4-Ethylpiperidin-2-one?

While a specific Safety Data Sheet (SDS) for 4-Ethylpiperidin-2-one is not widely available, data from structurally similar compounds like N-phenethyl-4-piperidone suggest that it may be harmful if swallowed.[9] It is prudent to handle this compound with standard laboratory safety precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.[5][10]

What are suitable solvents for dissolving 4-Ethylpiperidin-2-one?

Based on the structure, which contains both a polar lactam group and a nonpolar ethyl group, 4-Ethylpiperidin-2-one is expected to be soluble in a range of organic solvents. A related compound, 4-ethyl-4-methyl-piperidine-2,6-dione, is soluble in polar protic solvents like water and alcohols, as well as in some non-polar organic solvents.[11] It is likely that 4-Ethylpiperidin-2-one will be soluble in common polar organic solvents such as methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Its solubility in nonpolar solvents like hexanes may be more limited.

How can I purify 4-Ethylpiperidin-2-one?

The purification method will depend on the physical state of the compound and the nature of the impurities.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method. Ethanol or mixtures of ethanol with other solvents are often used for piperidinone derivatives.[12]

  • Column Chromatography: For both solid and liquid samples, flash column chromatography using silica gel is a versatile purification technique. A solvent system of ethyl acetate and hexanes is often a good starting point for piperidinone derivatives.[12]

  • Distillation: If the compound is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective method for purification.

References

  • Arulraj, R. (2021).
  • Donohoe, T. J., et al. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for (4-Methylpiperidin-1-yl)acetic acid experiments. BenchChem.
  • Levison, B. & Ibrahim, T. H. (2017). Procedure for N-alkylation of Piperidine?
  • Fisher Scientific. (2025).
  • Comins, D. et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses Procedure.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • Cho, S. et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH.
  • University of California, Santa Cruz. (n.d.). Experiment # 2: Piperine – Synthesis and Isolation of a Natural Product INTRODUCTION. UCSC Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Carbethoxy-4-piperidone. Thermo Fisher Scientific.
  • Zhang, Z. et al. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Solubility of Things. (n.d.). 4-Ethyl-4-methylpiperidine-2,6-dione | Solubility of Things. Solubility of Things.
  • Movassaghi, M. et al. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Le-Haddad, R. et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry.
  • Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride?
  • Cayman Chemical. (2025).
  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry.
  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
  • ChemicalBook. (2025).
  • NIST. (n.d.). 2-Piperidinone. NIST WebBook.
  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
  • Hefei TNJ Chemical Industry Co.,Ltd. (2005). Specialized in chemicals Material Safety Data Sheet N-phenethyl-4-piperidone MSDS. TNJ Chem.
  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). FooDB.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Chemsrc. (2025). 2-Piperidone | CAS#:675-20-7. Chemsrc.
  • Wikipedia. (n.d.). Organic chemistry. Wikipedia.
  • Wikipedia. (n.d.). 4-Piperidone. Wikipedia.

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Optimization

Technical Support Center: Optimization of 4-Ethylpiperidin-2-one Derivatization

Welcome to the technical support center for the derivatization of 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Ethylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile lactam scaffold. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the derivatization of 4-Ethylpiperidin-2-one.

Q1: What are the most common derivatization strategies for 4-Ethylpiperidin-2-one?

A1: The primary site for derivatization on 4-Ethylpiperidin-2-one is the lactam nitrogen. The two most common and effective strategies are:

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. This is typically achieved by deprotonating the lactam with a suitable base, followed by reaction with an alkyl halide.

  • N-Acylation: Introduction of an acyl group onto the nitrogen atom. This is generally accomplished by reacting the lactam with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.[1][2]

Q2: My N-alkylation reaction is not working. What is the most critical first step?

A2: The most critical step is the initial deprotonation of the lactam nitrogen. The N-H bond of a lactam is significantly less acidic than that of a typical acyclic amide due to ring strain and stereoelectronic effects. Therefore, the choice of a sufficiently strong base is paramount. Incomplete deprotonation is the most frequent cause of reaction failure.

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is dictated by the reagents you are using.

  • For reactions involving strong, moisture-sensitive bases like Sodium Hydride (NaH), you must use an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • For N-acylation reactions using acid chlorides, a non-reactive, aprotic solvent like Dichloromethane (DCM) or benzene is often suitable.[1]

  • For reactions using weaker inorganic bases like potassium carbonate (K2CO3), polar aprotic solvents like DMF or Acetonitrile (MeCN) can be effective, often requiring heat.[3] Crucially, all solvents should be thoroughly dried, as water can quench strong bases and hydrolyze sensitive reagents.

Q4: I see multiple products on my TLC plate. What are the likely side products in an N-alkylation reaction?

A4: The most common side product is the O-alkylated species, an imino ether. This arises because the deprotonated lactam is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. Other potential side reactions include elimination if you are using a sterically hindered or secondary/tertiary alkyl halide.

Part 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, their underlying causes, and step-by-step solutions.

Guide 1: Low or No Product Yield in N-Alkylation Reactions

Low yield is a frustrating but common issue. The cause can be systematically diagnosed by examining the key reaction parameters.

Problem: After performing an N-alkylation reaction on 4-Ethylpiperidin-2-one, analysis by TLC or LC-MS shows a large amount of unreacted starting material and minimal desired product.

Core Directive: Ensure Complete Deprotonation and Reagent Viability. The lactam N-H is not highly acidic (pKa ≈ 17-19 in DMSO), and achieving complete deprotonation to form the nucleophilic lactam anion is essential for the subsequent SN2 reaction.

G start Low/No Product Yield check_base 1. Verify Base Strength & Handling start->check_base check_solvent 2. Confirm Solvent Anhydrous check_base->check_solvent Base is appropriate sub_base Is base strong enough (e.g., NaH, LiHMDS)? Was it handled under inert atmosphere? check_base->sub_base check_reagents 3. Assess Electrophile Reactivity check_solvent->check_reagents Solvent is dry sub_solvent Was solvent freshly distilled or from a sure-dry bottle? Moisture quenches strong bases. check_solvent->sub_solvent check_conditions 4. Optimize Temp & Time check_reagents->check_conditions Electrophile is reactive sub_reagents Is alkyl halide fresh? Reactivity: I > Br > Cl. Consider steric hindrance. check_reagents->sub_reagents sub_conditions Is deprotonation complete before adding electrophile? Is reaction heated if using a weaker base? check_conditions->sub_conditions

Caption: Troubleshooting Decision Tree for Low Yield N-Alkylation.

Problem SourceCausality and ExplanationRecommended Solution
Insufficient Base Strength The pKa of the lactam N-H requires a strong base. Weaker bases like carbonates or hydroxides often result in an unfavorable equilibrium with very little of the required lactam anion present.Use a strong, non-reversible base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or a lithium amide base like Lithium Hexamethyldisilazide (LiHMDS). These ensure near-quantitative deprotonation.
Moisture Contamination Strong bases (e.g., NaH) react violently and preferentially with water. Any moisture in the solvent, glassware, or starting material will consume the base before it can deprotonate the lactam.Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).
Poor Electrophile The reaction is an SN2 substitution. The reactivity of the alkyl halide is critical. Alkyl chlorides are much less reactive than bromides or iodides. Steric hindrance on the electrophile will also dramatically slow the reaction.Use an alkyl iodide for maximum reactivity. If starting with a chloride or bromide, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).
Sub-optimal Conditions Deprotonation with NaH can be slow at 0°C; it often requires warming to room temperature. If using a weaker base like K2CO3, the reaction will almost certainly require heating (e.g., 60-80°C in DMF) to proceed at a reasonable rate.[3]For NaH, allow the deprotonation step to stir for at least 1 hour at room temperature before adding the alkyl halide. Monitor for the cessation of hydrogen gas evolution. For weaker bases, increase the reaction temperature and extend the reaction time.
Guide 2: Formation of O-Alkylated Side Product

The formation of an imino ether instead of the desired N-alkylated lactam is a classic case of competing reaction pathways involving an ambident nucleophile.

Problem: NMR or Mass Spec analysis of the crude product shows a significant peak corresponding to the O-alkylated isomer.

Core Directive: Modulate Reaction Conditions to Favor N-Attack. The selectivity between N- and O-alkylation can be influenced by several factors, including the counter-ion of the base, the solvent, and the nature of the electrophile, as explained by Hard and Soft Acid and Base (HSAB) theory.

G cluster_0 Deprotonation cluster_1 Alkylation (SN2) Lactam 4-Ethylpiperidin-2-one Anion Lactam Anion (Ambident Nucleophile) Lactam->Anion + Base - H-Base+ N_Product N-Alkylated Product (Desired) Anion->N_Product Nitrogen Attack (Softer Nucleophile) O_Product O-Alkylated Product (Side Product) Anion->O_Product Oxygen Attack (Harder Nucleophile)

Caption: Competing pathways for N- and O-alkylation.

FactorPrinciple (HSAB Theory)Recommended Conditions
Solvent Polarity Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation (like Na+) effectively, leaving a "freer," more reactive anion. This "freer" anion tends to react at its most electronegative site (oxygen). Less polar solvents like THF or Dioxane promote ion-pairing, which sterically shields the oxygen atom and favors reaction at the more accessible nitrogen.Use less polar aprotic solvents like THF or 1,4-Dioxane. Avoid highly polar solvents like HMPA or DMF if O-alkylation is a persistent issue.
Base Counter-ion Smaller, "harder" cations like Li+ associate more tightly with the "harder" oxygen atom, blocking it from reacting. Larger, "softer" cations like K+ or Cs+ lead to a looser ion pair and can increase the amount of O-alkylation.Use a lithium-based strong base like LiHMDS or n-BuLi. This often provides higher N-selectivity compared to sodium or potassium bases.
Electrophile According to HSAB theory, soft nucleophiles (like the nitrogen end of the anion) prefer to react with soft electrophiles. Hard nucleophiles (oxygen) prefer hard electrophiles. Alkyl iodides are considered softer electrophiles than alkyl bromides or chlorides.Use a soft electrophile like an alkyl iodide. If O-alkylation is severe, consider using a softer alkylating agent altogether, such as an alkyl tosylate.
Temperature N-alkylation is often the thermodynamically favored product, while O-alkylation can be the kinetically favored product, especially at lower temperatures.Run the reaction at a slightly elevated temperature (e.g., room temperature to 40°C). This can allow the reaction to overcome the kinetic barrier to the more stable N-alkylated product.

Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Alkylation using NaH

This protocol is a robust method for alkylating 4-Ethylpiperidin-2-one with a primary alkyl halide.

Workflow Diagram

A 1. Setup & Inerting - Assemble dry glassware - Purge with N2/Ar B 2. Deprotonation - Add Lactam in anhydrous THF - Add NaH (1.2 eq) portion-wise at 0°C - Warm to RT, stir for 1h A->B C 3. Alkylation - Cool to 0°C - Add Alkyl Halide (1.1 eq) dropwise - Stir at RT overnight B->C D 4. Quench & Workup - Carefully quench with sat. NH4Cl (aq) - Extract with Ethyl Acetate - Wash with brine C->D E 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography D->E

Caption: Standard workflow for N-alkylation of 4-Ethylpiperidin-2-one.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 4-Ethylpiperidin-2-one (1.0 eq).

  • Dissolution: Dissolve the lactam in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) in small portions.

    • Safety Note: NaH reacts with moisture to produce flammable H2 gas. Add slowly and ensure proper ventilation.

  • Stirring: Remove the ice bath and allow the suspension to warm to room temperature. Stir for 1 hour. The solution should become clear or remain a fine suspension. Cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0°C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until no more gas evolves.

  • Extraction: Dilute the mixture with water and extract with an organic solvent like Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Armstrong, J. D. et al. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Journal of Separation Science. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Kaufmann, M. et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4573–4585. Available from: [Link]

  • Sivakumar, K. et al. (2010). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry, 3(4), 653-660. Available from: [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • chemrox. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Available from: [Link]

  • ResearchGate. (2025). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Available from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available from: [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Vo, T. N. H. et al. (2021). SYNTHESIS AND ACYLATION OF NOVEL AZACROWNOPHANES CONTAINING FUSED PIPERIDIN-4-ONE SUBUNIT. CyberLeninka. Available from: [Link]

Sources

Troubleshooting

Identifying and minimizing byproducts in 4-Ethylpiperidin-2-one synthesis.

Technical Support Center: 4-Ethylpiperidin-2-one Synthesis A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Ethylpiperidin-2-one. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethylpiperidin-2-one Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Ethylpiperidin-2-one. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into identifying and minimizing byproducts during the synthesis of this valuable δ-lactam intermediate. Recognizing that purity and yield are paramount, we will move beyond simple protocols to explore the chemical principles behind potential side reactions and offer robust troubleshooting strategies.

This document is structured as a dynamic troubleshooting guide and a series of frequently asked questions. Our focus will be on one of the most common and industrially relevant synthetic routes: the catalytic hydrogenation of 4-ethyl-2-pyridone. The principles discussed, however, are broadly applicable to the synthesis of other substituted lactams.

Proposed Core Synthesis Pathway: Catalytic Hydrogenation

The hydrogenation of a substituted pyridone is a direct and effective method for producing the corresponding piperidin-2-one. The core transformation is the saturation of the pyridine ring while preserving the lactam (cyclic amide) functionality.

Synthesis_Pathway cluster_main Core Reaction Start 4-Ethyl-2-pyridone End 4-Ethylpiperidin-2-one (Target) Start->End H₂, Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., EtOH, AcOH) Pressure, Temp

Caption: Proposed synthesis of 4-Ethylpiperidin-2-one via catalytic hydrogenation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Q1: My reaction is incomplete. I have a significant amount of unreacted 4-ethyl-2-pyridone remaining. What's going wrong?

Answer:

Incomplete conversion is a frequent issue in catalytic hydrogenation. The stability of the aromatic pyridone ring requires effective catalytic activity to achieve full saturation. Several factors could be at play:

Primary Causes & Mechanistic Insights:

  • Catalyst Deactivation: The catalyst's active sites can be poisoned by impurities (e.g., sulfur or nitrogen compounds from starting materials or solvents) or become fouled by polymeric byproducts.

  • Insufficient Catalyst Activity/Loading: The chosen catalyst may not be active enough for this specific substrate under your conditions, or the amount used is too low to drive the reaction to completion in a reasonable timeframe.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and agitation are critical parameters. Insufficient hydrogen pressure limits the availability of hydrogen at the catalyst surface. Low temperatures may not provide the necessary activation energy, while inadequate stirring prevents the catalyst from being properly suspended, reducing the effective surface area.

Troubleshooting Protocol & Solutions:

  • Verify Starting Material Purity: Ensure your 4-ethyl-2-pyridone is free from potential catalyst poisons. Recrystallization or a silica plug may be necessary.

  • Catalyst Selection & Handling:

    • Increase catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Consider a more active catalyst. While Palladium on Carbon (Pd/C) is a common choice, Platinum Oxide (PtO₂, Adam's catalyst) or Rhodium on Alumina (Rh/Al₂O₃) can be more effective for hydrogenating heterocyclic rings.[1]

    • Ensure the catalyst is fresh and has been stored under inert conditions.

  • Optimize Reaction Parameters:

    • Increase hydrogen pressure incrementally (e.g., from 50 psi to 100 psi).

    • Gently increase the temperature (e.g., from 25°C to 50°C). Be cautious, as higher temperatures can also promote side reactions.

    • Ensure vigorous stirring to maintain a uniform slurry of the catalyst in the reaction medium. Inadequate mixing is a common cause of stalled reactions in heterogeneous catalysis.[2]

Q2: I'm observing a byproduct with a lower molecular weight. GC-MS suggests it might be 4-ethylpiperidine. How can I prevent this over-reduction?

Answer:

The formation of 4-ethylpiperidine indicates the reduction of the lactam's amide group to an amine. This is a classic example of over-reduction, where the reaction proceeds beyond the desired transformation.

Mechanistic Cause:

Amide reduction is generally more difficult than ring hydrogenation but can occur under harsh conditions (high temperatures, high pressures) or with highly active catalysts like Rhodium. The lactam carbonyl is reduced to a carbinolamine intermediate, which is then further hydrogenolyzed to the cyclic amine.

Over_Reduction Target 4-Ethylpiperidin-2-one Byproduct 4-Ethylpiperidine (Over-reduction Byproduct) Target->Byproduct Harsh Conditions (High Temp/Pressure) High Activity Catalyst

Caption: Pathway for over-reduction of the target lactam to a cyclic amine.

Strategies for Minimization:

  • Milder Reaction Conditions: This is the most critical adjustment.

    • Reduce the reaction temperature and/or pressure.

    • Carefully monitor the reaction and stop it as soon as the starting material is consumed (monitored by TLC or fast GC-MS).

  • Catalyst and Solvent Choice:

    • Switch to a less active catalyst. If you are using Rhodium, consider trying Pd/C.

    • The solvent can mediate catalyst activity. Protic solvents like ethanol are standard. Using acetic acid as a solvent can sometimes promote ring saturation while protecting the amide, but it should be tested carefully.[1]

  • Reaction Monitoring (Self-Validation): Implement a strict monitoring protocol. Take aliquots every hour, quench the catalyst by filtering through celite, and analyze by GC-MS or NMR to establish the optimal reaction time where the product is maximized and the over-reduced byproduct is minimized.

Q3: My NMR spectrum is complex, suggesting multiple impurities. What other byproducts should I be looking for?

Answer:

Besides over-reduction, other side reactions can lead to a complex product mixture. Identifying these is key to optimizing your synthesis.

Potential Byproducts and Their Origins:

Byproduct ClassPlausible Structure ExampleOrigin / Mechanism
Ring-Opened 5-Amino-3-ethylhexanoic acidHydrolysis of the lactam ring. Catalyzed by acidic or basic impurities, or residual water in the solvent at elevated temperatures.
Partially Reduced 4-Ethyl-dihydropyridin-2-oneIncomplete hydrogenation. Can be an intermediate that accumulates if the reaction stalls.
N-Alkylated 1-Ethyl-4-ethylpiperidin-2-oneReductive amination side reaction where the lactam nitrogen reacts with acetaldehyde (an impurity or solvent degradation product) followed by reduction. Less common but possible.

Identification & Minimization Plan:

  • Comprehensive Analysis: Use a combination of analytical techniques.

    • GC-MS/LC-MS: To determine the molecular weights of the impurities.

    • ¹H & ¹³C NMR: To elucidate the structures. Look for characteristic signals, e.g., the disappearance of the N-H proton and the appearance of new CH₂ or CH₃ groups for N-alkylation, or the presence of both COOH and NH₂ signals for the ring-opened product.[3][4]

    • FTIR: Look for the presence of carboxylic acid O-H stretches (~3000 cm⁻¹, broad) if ring-opening is suspected.

  • Preventative Measures:

    • For Ring-Opening: Use high-purity, anhydrous solvents. If the reaction is run in an acidic solvent like acetic acid, ensure the workup effectively neutralizes the acid to prevent hydrolysis during purification.

    • For Partial Reduction: This is addressed by the same strategies for incomplete reactions (see Q1).

    • For N-Alkylation: Use high-purity solvents (e.g., absolute ethanol instead of denatured grades).

Frequently Asked Questions (FAQs)

Q1: What is the best all-around analytical workflow for monitoring this reaction?

A1: A robust workflow combines speed and structural detail.

Recommended Analytical Workflow Protocol:

  • Initial Reaction Setup: Before starting, run a GC-MS of your starting material to ensure purity.

  • In-Process Monitoring (Every 60 mins):

    • Withdraw ~0.1 mL of the reaction mixture using a filter syringe (to remove catalyst).

    • Dilute with a suitable solvent (e.g., ethyl acetate).

    • Inject into a GC-MS. This gives a rapid assessment of the relative ratios of starting material, product, and major byproducts.[1]

  • Final Analysis (T=0 and T=final):

    • Take a larger sample (~0.5 mL) at the beginning and end of the reaction.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. This provides definitive structural information and allows for quantification via integration if an internal standard is used.[3][5]

Q2: How do I choose the best catalyst and solvent system without extensive screening?

A2: While some screening is unavoidable, you can make an educated choice based on established principles for hydrogenating N-heterocycles.

CatalystCommon LoadingSolventKey Characteristics & Rationale
5% or 10% Pd/C 5-10 mol %Ethanol, MethanolFirst Choice. Good general-purpose catalyst. Usually provides good selectivity for ring saturation without over-reducing the amide under mild conditions (25-50°C, 50-100 psi).
PtO₂ (Adam's Cat.) 1-5 mol %Acetic Acid, EthanolFor Difficult Reductions. More active than Pd/C. Often used when the ring is resistant to hydrogenation. Using it in acetic acid can enhance activity.[1]
5% Rh/Al₂O₃ or Rh/C 1-5 mol %Ethanol, WaterHigh Activity. Very effective for aromatic ring reduction but carries a higher risk of amide over-reduction. Use with caution under mild conditions.

Source: Adapted from principles discussed in process chemistry literature.[1][2]

Start with 5% Pd/C in ethanol at room temperature and 50 psi. If the reaction is slow or stalls, consider increasing pressure and temperature before switching to a more active catalyst like PtO₂.

Q3: What is the most effective lab-scale purification strategy to achieve >99% purity?

A3: A multi-step approach is often necessary.

  • Initial Workup (Acid-Base Extraction):

    • After filtering off the catalyst, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

    • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts like the ring-opened acid.

    • Wash with a mild aqueous acid (e.g., 1M citric acid solution) to remove basic byproducts like 4-ethylpiperidine.[1]

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Flash Column Chromatography: This is the most effective method for separating neutral byproducts from the product.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. The polarity should be determined by TLC analysis first.

  • Recrystallization (If Applicable): If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to achieve high purity and remove trace impurities.[6]

References

  • Arulraj, R., & Manivel, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-200. Retrieved from [Link]

  • Rajasekar, R. (2021).
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP 3666757 A1). Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Corning Incorporated. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development, 18(11), 1560-1566. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Magritek. (2024). Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR. Retrieved from [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers.
  • Schofield, C. J., et al. (2011). The enzymes of β-lactam biosynthesis. Current Opinion in Chemical Biology, 15(1), 79-88.
  • Corning Incorporated. (n.d.). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate - Supporting Information. Retrieved from [Link]

  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. 100, 347-360.
  • The Royal Society of Chemistry. (2003). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst.

Sources

Optimization

Stability studies of 4-Ethylpiperidin-2-one under different conditions.

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Ethylpiperidin-2-one. This guide provides in-depth technical assistance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Ethylpiperidin-2-one. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of its stability profile. Understanding the stability of 4-Ethylpiperidin-2-one is critical for ensuring the quality, efficacy, and safety of pharmaceutical products.[1][2][3] This center is designed to offer practical, field-proven insights into potential challenges and their solutions during experimental studies.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the stability testing of 4-Ethylpiperidin-2-one in a question-and-answer format.

Hydrolytic Stability

Question 1: I am observing a significant decrease in the concentration of 4-Ethylpiperidin-2-one in my aqueous formulation, especially at acidic or basic pH. What is the likely cause and how can I mitigate this?

Answer: The primary cause of degradation in aqueous solutions at non-neutral pH is likely the hydrolysis of the lactam (cyclic amide) ring in the 4-Ethylpiperidin-2-one structure. Amide hydrolysis can be catalyzed by both acid and base.[4]

  • Under acidic conditions: The carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to ring-opening, forming an amino acid derivative.

  • Under basic conditions: The hydroxide ion directly attacks the carbonyl carbon of the lactam, leading to ring-opening.

Mitigation Strategies:

  • pH Control: The most effective way to enhance stability is to maintain the pH of the formulation as close to neutral (pH 7) as possible. Conduct a pH-rate profile study to identify the pH of maximum stability.

  • Buffering: Utilize appropriate buffer systems to maintain the desired pH.

  • Storage Temperature: Lowering the storage temperature can significantly slow down the rate of hydrolysis.[5]

Question 2: What are the expected degradation products from hydrolysis, and how can I identify them?

Answer: The primary degradation product from the hydrolysis of 4-Ethylpiperidin-2-one is expected to be 4-amino-3-ethylhexanoic acid.

Identification Methods:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate 4-Ethylpiperidin-2-one from its degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weight of the degradation products, confirming the ring-opening.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of the isolated degradation product.

Oxidative Stability

Question 3: My 4-Ethylpiperidin-2-one sample shows degradation when exposed to air or when formulated with certain excipients. What could be the reason?

Answer: Piperidine rings can be susceptible to oxidation. The degradation you are observing could be due to oxidative stress. The nitrogen atom in the piperidine ring and the adjacent methylene groups are potential sites for oxidation.

Potential Oxidative Pathways:

  • N-oxidation: The nitrogen atom can be oxidized to form an N-oxide.

  • Ring Oxidation: Oxidation can also occur on the carbon atoms of the piperidine ring, potentially leading to the formation of hydroxylated derivatives or further ring cleavage.

Troubleshooting Steps:

  • Inert Atmosphere: During manufacturing and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Excipient Compatibility: Screen excipients for their potential to promote oxidation. Some excipients may contain trace amounts of metal ions that can catalyze oxidation reactions.

Photostability

Question 4: I noticed a change in the appearance and purity of my 4-Ethylpiperidin-2-one sample after exposure to light. Is it photodegradable?

Answer: Yes, many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation.[7][8] The energy from photons can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions, including bond cleavage and rearrangement. For 4-Ethylpiperidin-2-one, the carbonyl group of the lactam is a potential chromophore that can absorb UV light.

Protective Measures:

  • Light-Resistant Packaging: Store the compound in amber-colored containers or other packaging that blocks UV and visible light.[1]

  • Controlled Lighting Conditions: Conduct all handling and manufacturing processes under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light.

  • Photostability Studies: Perform formal photostability studies according to ICH Q1B guidelines to understand the extent of degradation and the nature of the photoproducts.[7][9]

Thermal Stability

Question 5: What is the recommended storage temperature for 4-Ethylpiperidin-2-one, and what happens if it is exposed to high temperatures?

Answer: For many piperidine-based compounds, storage in a cool, dry place is recommended, often between 2-8°C.[5] Exposure to elevated temperatures can accelerate various degradation pathways, including hydrolysis and oxidation.[4] Solid-state stability at elevated temperatures should also be evaluated, as degradation can still occur, albeit typically at a slower rate than in solution.

Experimental Approach:

  • Accelerated Stability Studies: Conduct studies at elevated temperatures (e.g., 40°C, 50°C, 60°C) to predict the long-term stability at room temperature and to identify potential degradation products.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any thermal events such as decomposition.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Ethylpiperidin-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Hydrolytic Stress:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Keep the solution at 60°C for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

3. Oxidative Stress:

  • Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Analysis: At appropriate time points, withdraw an aliquot and analyze by HPLC.

4. Thermal Stress (Solid State):

  • Place a known amount of solid 4-Ethylpiperidin-2-one in a stability chamber at 60°C for 7 days.

  • Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photostability:

  • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][9][11]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Analysis: Analyze the light-exposed and control samples by HPLC.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating and quantifying 4-Ethylpiperidin-2-one and its degradation products.[4]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where 4-Ethylpiperidin-2-one and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for 4-Ethylpiperidin-2-one

Stress ConditionDuration% Assay of 4-Ethylpiperidin-2-oneMajor Degradant Peak (RT)% of Major Degradant
0.1 M HCl24 h at 60°C85.24.5 min12.8
0.1 M NaOH24 h at 60°C78.94.5 min19.5
3% H₂O₂24 h at RT92.16.2 min6.8
Thermal (Solid)7 days at 60°C98.5-< 1.0
PhotolyticICH Q1B95.37.1 min3.5

Note: This data is illustrative and will vary based on experimental conditions.

Visualizations

Logical Workflow for Stability Testing

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Forced Degradation Studies cluster_analysis Analysis & Characterization cluster_conclusion Conclusion & Reporting Start Start: Stability Study of 4-Ethylpiperidin-2-one MethodDev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Start->MethodDev Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) MethodDev->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) MethodDev->Oxidation Thermal Thermal Stress (Solid & Solution) MethodDev->Thermal Photo Photolytic Stress (ICH Q1B) MethodDev->Photo Analysis Analyze Stressed Samples (HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DegradantID Identify & Characterize Degradation Products Analysis->DegradantID Pathway Elucidate Degradation Pathways DegradantID->Pathway Report Report Findings & Establish Storage Conditions Pathway->Report End End of Study Report->End

Caption: A logical workflow for conducting stability studies of 4-Ethylpiperidin-2-one.

Potential Degradation Pathways of 4-Ethylpiperidin-2-one

Degradation_Pathways cluster_main 4-Ethylpiperidin-2-one cluster_degradation Degradation Products Compound 4-Ethylpiperidin-2-one Hydrolysis_Product Hydrolysis Product (4-amino-3-ethylhexanoic acid) Compound->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidation Product (e.g., N-oxide) Compound->Oxidation_Product Oxidation (e.g., H2O2) Photo_Product Photodegradation Product Compound->Photo_Product Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for 4-Ethylpiperidin-2-one under various stress conditions.

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. (2022).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. (2023).
  • What are the storage stability of Piperidine Series compounds over time? (2025). BTC Blog.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Rapid Biodegradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid by Cupriavidus Gilardii T-1. (2017). PubMed.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River W
  • Kinetic Study of oxidation of 2, 6-Diphenyl-Piperidine-4-one and 3-Methyl 2,6-Diphenyl-Piperidine-4-one by Manganese (IV) Ion. (2018).
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Stereochemistry of oxidation of N-methylpiperidine. (2025). Chemistry Stack Exchange.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Different pathways for 2,4-D degradation proposed in the literature.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896). EvitaChem.
  • Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. (2023). PubMed.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
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  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV.
  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
  • Microorganism-Driven 2,4-D Biodegradation: Current St
  • Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study.
  • N-Ethylpiperidine. PubChem.
  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • 1-Ethylpiperidin-4-one. PubChem.
  • Photostability testing theory and practice. (2021). Q1 Scientific.

Sources

Troubleshooting

Resolving issues with the crystallization of 4-Ethylpiperidin-2-one derivatives.

Welcome to the technical support center for the crystallization of 4-ethylpiperidin-2-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-ethylpiperidin-2-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystalline material of this important class of compounds. The unique structural features of 4-ethylpiperidin-2-one, including the lactam ring and the ethyl substituent, can present specific hurdles in crystallization. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Initiating Crystallization

Question 1: My 4-ethylpiperidin-2-one derivative remains as an oil or in solution, and I cannot induce crystallization. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate crystallization is a common issue, often stemming from high solubility of the compound in the chosen solvent, the presence of impurities, or kinetic barriers to nucleation. The ethyl group on the piperidinone ring can enhance solubility in a range of organic solvents, making it challenging to achieve the necessary supersaturation for crystal formation.

Underlying Causes & Solutions:

  • High Solubility: Your chosen solvent may be too effective at solvating the molecule, preventing it from organizing into a crystal lattice.

    • Solution: A systematic solvent screening is the first crucial step. Employ a range of solvents with varying polarities. Good crystallization solvents typically exhibit moderate solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] Consider anti-solvent addition, where a solvent in which your compound is highly soluble (the "solvent") is titrated with a solvent in which it is poorly soluble (the "anti-solvent") to induce precipitation.

  • Presence of Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.[1][4] Common impurities may include starting materials, byproducts from the synthesis, or residual solvents.

    • Solution: Ensure the purity of your material. Techniques like column chromatography or treatment with activated charcoal can remove problematic impurities.[5]

  • Kinetic Barriers to Nucleation: Spontaneous nucleation requires molecules to overcome an energy barrier to form a stable crystal nucleus.

    • Solution:

      • Seeding: Introduce a small amount of crystalline material (seed crystals) from a previous successful batch to provide a template for crystal growth.[6]

      • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

      • Slow Cooling/Evaporation: Allow the solvent to evaporate slowly from a loosely covered container or implement a very slow cooling ramp to give the molecules sufficient time to self-assemble.

Experimental Protocol: Rapid Solvent Screening for Crystallization

  • Preparation: Place a small amount (5-10 mg) of your purified 4-ethylpiperidin-2-one derivative into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate volume of solvent required. Solvents to consider are listed in the table below.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial until the solid dissolves.

  • Cooling: Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator or freezer.

  • Observation: Observe the vials for crystal formation, oiling out, or no change. A promising solvent will show crystalline solid formation upon cooling.

Solvent ClassExamplesPolarity IndexPotential for Hydrogen Bonding
Protic Solvents Ethanol, Methanol, Isopropanol, WaterHighYes (Donor & Acceptor)
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFMedium-HighYes (Acceptor only)
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneLowNo
Section 2: Dealing with Polymorphism

Question 2: I have obtained a crystalline solid, but analytical data (e.g., DSC, XRPD) suggests I have a mixture of polymorphs or an undesired polymorph. How can I control the polymorphic outcome?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[7] The conformational flexibility of the piperidinone ring and the potential for different hydrogen bonding networks can make 4-ethylpiperidin-2-one derivatives prone to polymorphism.[1][7]

Factors Influencing Polymorphism & Control Strategies:

  • Solvent Choice: The solvent can influence which polymorph is preferentially nucleated and grown.[8] A solvent that can hydrogen bond with the lactam moiety may stabilize a different form compared to a non-polar solvent.

    • Strategy: Crystallize your compound from a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Supersaturation Level: The rate at which supersaturation is achieved can dictate which polymorph forms.[9] Rapid cooling or fast anti-solvent addition often leads to kinetically favored (often metastable) polymorphs, while slower processes favor the thermodynamically stable form.

    • Strategy: Experiment with different cooling rates and anti-solvent addition rates.

  • Temperature: Temperature can be a key determinant in which polymorph is the most stable.

    • Strategy: Perform crystallization at different temperatures to map out the polymorphic landscape. Slurry experiments at various temperatures can help identify the most stable form.

Experimental Protocol: Polymorph Screening

  • Systematic Crystallization: Perform crystallization experiments using a range of solvents, temperatures, and cooling rates as outlined in the previous protocol.

  • Characterization: Analyze the resulting solids using a suite of analytical techniques to identify different crystal forms.

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Can distinguish between polymorphs based on their melting points and enthalpies of fusion.

    • Thermogravimetric Analysis (TGA): Useful for identifying solvates (crystals containing solvent molecules).

    • Infrared (IR) and Raman Spectroscopy: Different polymorphs can exhibit subtle differences in their vibrational spectra.

  • Seeding for Control: Once a desired polymorph is isolated and characterized, use it to seed subsequent crystallizations to ensure consistent production of that form.

Section 3: Troubleshooting "Oiling Out"

Question 3: My compound separates from the solution as an oil instead of a solid. How can I prevent this "oiling out"?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[5][10][11][12] This is common for compounds that have a low melting point or when crystallization is attempted from a solution that is too concentrated or cooled too quickly. The resulting oil may eventually solidify into an amorphous solid or a poorly crystalline material, often trapping impurities.[5]

Strategies to Prevent Oiling Out:

  • Reduce Supersaturation Rate: "Oiling out" is often a consequence of generating supersaturation too rapidly.

    • Solution: Employ a slower cooling rate or a slower addition rate of the anti-solvent.[10]

  • Increase Solvent Volume: A more dilute solution is less likely to oil out.

    • Solution: Use a larger volume of solvent to dissolve your compound initially.

  • Change Solvent System: The choice of solvent can significantly impact the tendency to oil out.

    • Solution: Experiment with solvents that have a lower boiling point or a different polarity. Sometimes, a solvent mixture can be more effective than a single solvent.

  • Seeding: Introducing seed crystals at a point of moderate supersaturation can encourage direct crystallization, bypassing the oiling out phase.

    • Solution: Add seed crystals just as the solution starts to become cloudy.

Workflow for Overcoming Oiling Out

G start Oiling Out Observed step1 Re-dissolve the oil by heating start->step1 step2 Add more solvent to dilute the solution step1->step2 step3 Cool the solution very slowly step2->step3 step4 Crystals Formed? step3->step4 step5 Introduce seed crystals at the onset of cloudiness step4->step5 No end_success Successful Crystallization step4->end_success Yes step5->step4 step6 Experiment with a different solvent system step5->step6 Still Oiling Out step6->step1 end_fail Persistent Oiling Out: Re-evaluate Purity step6->end_fail No Success

Caption: Decision workflow for troubleshooting "oiling out".

Section 4: Controlling Crystal Morphology

Question 4: My crystallization yields very fine needles or plates, which are difficult to filter and handle. How can I obtain more equant (cube-like or blocky) crystals?

Answer:

Crystal morphology, or habit, is the external shape of a crystal. Needle-like or plate-like morphologies can lead to problems in downstream processing, such as poor filtration, low bulk density, and poor flowability.[4][13][14][15] Crystal habit is influenced by the solvent, impurities, and cooling rate.

Strategies for Modifying Crystal Habit:

  • Solvent Selection: The solvent can interact differently with the various faces of a growing crystal, inhibiting growth on some faces and promoting it on others.

    • Strategy: Experiment with a range of solvents. A solvent that is structurally similar to the solute may lead to a more compact crystal habit.

  • Impurity Effects: Even trace amounts of impurities can adsorb to specific crystal faces and inhibit their growth, leading to changes in morphology.

    • Strategy: Ensure high purity of your starting material. In some cases, the controlled addition of a "tailor-made" additive that is structurally similar to the compound can be used to block growth on specific faces and alter the crystal habit.

  • Cooling Rate and Agitation: Slower cooling and gentle agitation generally favor the growth of larger, more well-formed crystals. High agitation rates can lead to crystal breakage and the formation of smaller particles.

    • Strategy: Optimize the cooling profile and stirring rate. A slower cooling rate with gentle mixing is often beneficial.

Logical Relationship of Factors Affecting Crystal Habit

G center Crystal Habit (Morphology) solvent Solvent System solvent->center impurities Impurities/Additives impurities->center cooling Cooling Rate cooling->center agitation Agitation agitation->center

Caption: Key factors influencing crystal morphology.

References

  • Arulraj, R. & Raj, A. R. (2021).
  • Arulraj, R. & Raj, A. R. (2021).
  • Manikandan, R., Sivakumar, S., & Ponnuswamy, M. N. (2014). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry.
  • Gryz, M., et al. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. MDPI.
  • Sato, Y., et al. (1975). 4-Piperidone derivatives, their preparation and their use as stabilizers.
  • Gao, Y., et al. (2021). Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin.
  • Maguire, C. A., et al. (2011). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC - NIH.
  • Mangia, A. & Cimarusti, C. M. (2009). Process for the production of beta lactam crystals.
  • Ohsuka, S., et al. (1995). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. PubMed.
  • Mori, Y., et al. (2021). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. MDPI.
  • Svirshchevskaya, E. V., et al. (2022).
  • Bocedi, A. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Bocedi.
  • Li, J., et al. (2018). The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • University of Rochester.
  • Organic Chemistry Portal. Synthesis of 4-piperidones.
  • Zhang, L., et al. (2021). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP).
  • University of California, Los Angeles.
  • Dym, O., et al. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. Protein Science.
  • Pinte, L., et al. (2021).
  • Maguire, C. A., et al. (2011). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures. Semantic Scholar.
  • Mettler Toledo.
  • APC Ltd. (2020).
  • Ukrainets, I. V., et al. (2021).
  • Faul, M. M., et al. (2020). Developing Processes for Crystallization-Induced Asymmetric Transformation.
  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Mastai, Y. & Dressler, D. H. (2002). Controlling Polymorphism by Crystallization on Self-Assembled Multilayers.
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Svärd, M., et al. (2020).
  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions.
  • ResearchGate. (2014).
  • Valente, J. J., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH.
  • Burgstaller, W., et al. (2021). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. MDPI.
  • Kim, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
  • Royal Society of Chemistry. (2024). Crystal growth and morphology control of needle-shaped organic crystals.
  • Lorenz, H., et al. (2006). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling.

Sources

Optimization

Method development and optimization for analyzing 4-Ethylpiperidin-2-one.

Welcome to the dedicated support center for the analytical development and optimization of 4-Ethylpiperidin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical development and optimization of 4-Ethylpiperidin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the specific challenges you may encounter, explaining the causality behind our recommended solutions to ensure your method development is both efficient and robust.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Ethylpiperidin-2-one.

Q1: What are the key physicochemical properties of 4-Ethylpiperidin-2-one I should consider for method development?

A1: Understanding the molecule's structure is paramount. 4-Ethylpiperidin-2-one is a polar, cyclic lactam (a cyclic amide). Its key features are:

  • Polarity: The amide group makes it a polar compound, which can lead to challenges with retention in standard reversed-phase chromatography[1].

  • Hydrogen Bonding: It has a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), influencing its solubility and interaction with chromatographic stationary phases[2].

  • Potential for Ionization: The secondary amine within the lactam structure has a pKa, meaning its ionization state is dependent on pH. This is a critical parameter to control in method development.

  • Thermal Stability: While generally stable, lactam rings can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures[3][4]. Oxidative conditions may also pose a risk[5][6].

Q2: Which analytical technique is best suited for quantifying 4-Ethylpiperidin-2-one?

A2: The choice depends on your sample matrix, required sensitivity, and available instrumentation. Here is a general workflow for method selection.

cluster_hplc HPLC Path cluster_gc GC Path start Start: Analyze 4-Ethylpiperidin-2-one matrix_check What is the sample matrix? start->matrix_check hplc_uv HPLC-UV for purity/high concentration matrix_check->hplc_uv Clean Matrix (e.g., API, formulation) hplc_ms LC-MS/MS for trace levels/complex matrix matrix_check->hplc_ms Complex Matrix (e.g., biological fluid) gc_ms GC-MS for volatile impurities/orthogonal check matrix_check->gc_ms Need Orthogonal Method hplc_uv->hplc_ms Need more sensitivity? derivatize Consider derivatization for improved peak shape gc_ms->derivatize

Caption: Method Selection Workflow for 4-Ethylpiperidin-2-one.

  • High-Performance Liquid Chromatography (HPLC) is the most common and versatile choice, especially with UV or Mass Spectrometry (MS) detection[7][8]. It is ideal for quantifying the parent compound and non-volatile impurities.

  • Gas Chromatography (GC) , typically with MS detection (GC-MS), is an excellent orthogonal technique. It is particularly useful for identifying volatile impurities or potential starting materials from the synthesis process[9][10]. Due to the compound's polarity, special attention must be paid to the column and inlet conditions to prevent peak tailing[11].

Q3: How should I prepare and store my samples and standards?

A3: Based on the stability profiles of similar piperidone structures, careful handling is crucial[5][6].

  • Solvent: Use a high-purity solvent in which the analyte is freely soluble, such as methanol, acetonitrile, or water. A mix like 50:50 Methanol:Water is often a good starting point.

  • Storage: Store stock solutions and samples at 2-8°C in tightly sealed containers, protected from light. For long-term storage, consider freezing at -20°C or below.

  • pH: Avoid strongly acidic or basic conditions in your sample diluent, as this can promote hydrolysis of the lactam ring over time. A near-neutral pH is generally safest.

Q4: How can I confirm the identity of my 4-Ethylpiperidin-2-one peak?

A4: Definitive identification requires spectroscopic analysis.

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, you should observe the protonated molecule [M+H]⁺. Tandem MS (MS/MS) will provide characteristic fragment ions resulting from the cleavage of the ethyl group and opening of the piperidinone ring[4][12].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the definitive structural confirmation. The spectra will show characteristic shifts for the ethyl group protons and carbons, as well as the protons and carbons of the piperidone ring[13][14]. Comparing your acquired spectra to a reference standard or literature data is the gold standard for identification.

Troubleshooting Guide: HPLC Analysis

High-Performance Liquid Chromatography is the workhorse technique for this analysis. Below are solutions to common problems.

Problem: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Poor peak symmetry can compromise integration accuracy and resolution. This is a common issue for amine-containing compounds like 4-Ethylpiperidin-2-one.

cluster_solutions Troubleshooting Path start Start: Poor Peak Shape (Tailing/Fronting) check_ph Is mobile phase pH 2-3 units away from analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH (e.g., add 0.1% Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Is the column old or showing secondary interactions? check_ph->check_column Yes adjust_ph->check_column change_column ACTION: Use a column with base-deactivated silica or a polar-embedded phase. check_column->change_column Yes check_overload Is the peak fronting? check_column->check_overload No reduce_conc ACTION: Reduce sample concentration/injection volume. check_overload->reduce_conc Yes

Caption: Decision Tree for HPLC Peak Shape Troubleshooting.

Q&A Guide for Poor Peak Shape:

  • Q: My peak is tailing significantly. What is the most likely cause?

    • A: The most common cause is secondary interaction between the basic nitrogen atom in your molecule and residual acidic silanol groups on the silica surface of the HPLC column. To mitigate this, you must control the analyte's ionization. By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase, you protonate the analyte, ensuring it exists as a single ionic species that interacts more predictably with the stationary phase[15]. This also protonates the silanol groups, reducing unwanted ionic interactions.

  • Q: I've adjusted the pH, but the tailing persists. What's next?

    • A: If pH adjustment is insufficient, your column chemistry may be the issue.

      • Column Age: Older silica columns can have more exposed, active silanol sites. Try a new column first.

      • Column Technology: Switch to a modern, base-deactivated column. These columns have minimal accessible silanol groups. Alternatively, a "polar-embedded" or "polar-endcapped" phase can provide alternative interactions and better shield the silanol groups, improving peak shape for polar bases.

  • Q: My peak is fronting, not tailing. What does this indicate?

    • A: Peak fronting is a classic sign of column overload. The concentration of your analyte is too high for the stationary phase to handle in a linear fashion. The solution is straightforward: dilute your sample or reduce the injection volume and reinject.

Problem: Inadequate or Drifting Retention Time in Reversed-Phase HPLC

Poor retention of a polar analyte is a frequent challenge on non-polar C18 columns.

Q&A Guide for Poor Retention:

  • Q: My peak for 4-Ethylpiperidin-2-one is eluting at or very near the solvent front (t₀). How can I increase its retention?

    • A: This happens because your polar analyte has a low affinity for the non-polar C18 stationary phase and prefers to stay in the polar mobile phase[1]. To increase retention:

      • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Start with a high aqueous percentage (e.g., 95% water) and gradually introduce the organic modifier.

      • Use a Less Retentive Stationary Phase: If you have too much retention after adjusting the mobile phase, consider a shorter alkyl chain column, like a C8 or C4.

      • Consider HILIC: For very polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase, providing strong retention for polar analytes.

  • Q: My retention time is shifting between injections. What should I check?

    • A: Drifting retention times point to a lack of system equilibration or stability.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes.

      • Mobile Phase pH: If your mobile phase pH is close to the analyte's pKa, small changes in pH can cause large shifts in retention. Ensure your mobile phase is buffered or that the pH is at least 2 units away from the pKa.

      • Temperature Control: Use a column oven. Fluctuations in ambient temperature will change mobile phase viscosity and retention times. A stable temperature (e.g., 30-40°C) is crucial for reproducibility.

Troubleshooting Guide: GC-MS Analysis

GC-MS provides an excellent orthogonal method but requires care to manage the polar nature of 4-Ethylpiperidin-2-one.

Problem: Tailing Peaks, Poor Sensitivity, or No Peak Detected

These issues often stem from analyte interactions within the GC system before it reaches the detector.

Q&A Guide for GC-MS Issues:

  • Q: My GC peak for 4-Ethylpiperidin-2-one is broad and tails badly. Why?

    • A: This is characteristic of "analyte activity." The N-H group in your molecule is interacting with active sites (metal ions, silanols) in the GC inlet or column[11].

      • Inert Inlet Liner: The first point of contact is the inlet liner. Ensure you are using a high-quality, deactivated (silanized) liner. A liner with glass wool can be particularly problematic; use a liner with a taper or other inert packing if needed.

      • Column Choice: A general-purpose, non-polar column (e.g., 5% phenyl-methylpolysiloxane) may work but can show tailing for amines. A better choice is a column specifically designed for basic compounds or a mid-polarity column like a WAX phase, which offers different selectivity and can reduce tailing.

      • System Maintenance: Perform inlet maintenance. Trim the first few centimeters from the front of the column, as this is where non-volatile residues and active sites accumulate. Check for leaks at the inlet, which can degrade the column phase[11].

  • Q: I'm injecting my sample but see no peak, or the response is very low. What could be the problem?

    • A: This suggests your analyte is not reaching the detector.

      • Inlet Temperature: If the inlet temperature is too low, your analyte may not volatilize efficiently. If it is too high, thermal degradation can occur. An initial temperature around 250°C is a reasonable starting point, but this should be optimized.

      • Sample Adsorption: This is a severe case of the "activity" described above. The analyte is irreversibly adsorbing to active sites in the liner or column. Perform the maintenance steps listed above (new deactivated liner, column trim).

      • Derivatization: If activity issues cannot be solved through maintenance, consider derivatization. Reacting the N-H group with a silylating agent (e.g., BSTFA) will create a less polar, more volatile, and less active derivative, significantly improving chromatography. This adds a step but is often a very effective solution.

Protocols and Data

Table 1: Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm, 4.6 x 150 mmStandard starting point for reversed-phase methods[16].
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure analyte protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility.
Detection (UV) 210 nmAmides typically have a UV absorbance at low wavelengths.
Injection Vol. 5 µLA small volume to minimize overload potential.
Table 2: Starting GC-MS Method Parameters
ParameterRecommended ConditionRationale
Inlet Splitless (for trace) or Split 20:1Splitless for sensitivity; split for higher concentrations to avoid overload.
Inlet Temp. 250 °CBalances volatilization with minimizing degradation.
Liner Deactivated, TaperedMinimizes active sites and analyte interaction[11].
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency.
Column 30m x 0.25mm x 0.25µm (5% Phenyl)A robust, general-purpose column. Consider a WAX for better peak shape.
Oven Program 50°C (1 min), ramp 10°C/min to 280°CA standard program to elute a wide range of compounds.
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation.
MS Source Temp. 230 °CStandard condition for electron ionization (EI).
MS Quad Temp. 150 °CStandard condition for EI.
Scan Range 40-450 m/zCovers the expected mass of the parent ion and its fragments.
Protocol 1: Sample Preparation for Purity Analysis by HPLC
  • Standard Preparation: Accurately weigh ~10 mg of 4-Ethylpiperidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol:Water to create a 1 mg/mL stock solution. Further dilute as necessary to create working standards within the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh an amount of sample expected to contain ~10 mg of 4-Ethylpiperidin-2-one into a 10 mL volumetric flask. Add diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

  • Filtration: Filter all solutions through a 0.45 µm PTFE or PVDF syringe filter into an HPLC vial before analysis to remove particulates that could clog the system.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]

  • ResearchGate. (2017). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • PubMed. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. [Link]

  • NJIT. Chromatography. [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • ResearchGate. (2021). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Quora. (2020). What role does polarity play in chromatography?[Link]

  • SIELC Technologies. Separation of 1-Ethylpiperidin-4-one on Newcrom R1 HPLC column. [Link]

  • Nature. (2021). Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 Mpro inhibitors. [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

  • ResearchGate. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]

  • ACS Publications. (2001). Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. [Link]

  • YouTube. (2023). Developing Your Troubleshooting Skills: Part 2, Making the Most of Your ICP-OES. [Link]

  • Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2022). Inverse Gas Chromatography for Characterization of Adsorption Ability of Carbon–Mineral Composites for Removal of Antibiotics from Water. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • ResearchGate. (2018). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]

  • PubMed Central. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. [Link]

  • ResearchGate. The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. [Link]

  • Oxford Academic. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. [Link]

  • LECO Corporation. (2020). Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. [Link]

  • ResearchGate. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • PubMed Central. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethylpiperidin-2-one

Introduction: The Critical Role of Method Validation for 4-Ethylpiperidin-2-one 4-Ethylpiperidin-2-one is a heterocyclic compound of increasing interest in pharmaceutical development, potentially as a key intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for 4-Ethylpiperidin-2-one

4-Ethylpiperidin-2-one is a heterocyclic compound of increasing interest in pharmaceutical development, potentially as a key intermediate or a metabolite. As with any component of a therapeutic product, the ability to accurately and reliably quantify it is paramount. The selection of an analytical method is not a one-size-fits-all decision; it is a nuanced process that balances sensitivity, specificity, and throughput. This guide provides a comprehensive comparison of potential analytical methods for 4-Ethylpiperidin-2-one and outlines a robust cross-validation protocol to ensure data integrity across different analytical platforms. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant framework.[1][2][3]

This guide is intended for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" to empower you to make informed decisions for your specific analytical needs.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method for 4-Ethylpiperidin-2-one will depend on the matrix, the required sensitivity, and the intended application (e.g., routine quality control, metabolite identification). Here, we compare three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust and widely accessible technique for quantitative analysis. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The lactam chromophore in 4-Ethylpiperidin-2-one allows for detection using a UV detector.

Experimental Protocol: A Proposed HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Ethylpiperidin-2-one reference standard and sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining moderately polar compounds like 4-Ethylpiperidin-2-one.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v). The acidic pH ensures the analyte is in a consistent protonation state, leading to sharper peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm. This wavelength is chosen to maximize the absorbance of the lactam functional group.

Data Presentation: Expected Performance of the HPLC-UV Method

ParameterExpected PerformanceJustification
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%Ensures the measured value is close to the true value.
Precision (% RSD) < 2.0%Indicates the method's reproducibility.
Limit of Detection (LOD) ~100 ng/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) ~300 ng/mLThe lowest concentration that can be accurately quantified.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] 4-Ethylpiperidin-2-one, with its relatively low molecular weight, is amenable to GC analysis. The mass spectrometer provides high specificity for identification and quantification.

Experimental Protocol: A Proposed GC-MS Method

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Derivatization is generally not required for this compound, which simplifies sample preparation.

  • GC-MS Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This gradient allows for the elution of the analyte while separating it from potential impurities.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity and specificity.

Data Presentation: Expected Performance of the GC-MS Method

ParameterExpected PerformanceJustification
Linearity (r²) > 0.998High degree of linearity is expected in SIM mode.
Accuracy (% Recovery) 97.0 - 103.0%Demonstrates good accuracy for trace analysis.
Precision (% RSD) < 3.0%Slightly higher variability than HPLC is possible due to sample introduction.
Limit of Detection (LOD) ~5 ng/mLSignificantly more sensitive than HPLC-UV.
Limit of Quantitation (LOQ) ~15 ng/mLAllows for the quantification of low-level impurities.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[5] This is the gold standard for trace-level quantification in complex matrices.

Experimental Protocol: A Proposed LC-MS/MS Method

  • Sample Preparation:

    • "Dilute-and-shoot" approach can often be used for cleaner samples. For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) would be necessary.[6]

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separations.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the protonation of the analyte for positive ion mode detection.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Precursor and product ions would need to be determined by infusion of a standard solution.

Data Presentation: Expected Performance of the LC-MS/MS Method

ParameterExpected PerformanceJustification
Linearity (r²) > 0.999Excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 99.0 - 101.0%High accuracy due to the specificity of MRM.
Precision (% RSD) < 1.5%The most precise of the three methods.
Limit of Detection (LOD) < 0.1 ng/mLUltra-high sensitivity for trace analysis.
Limit of Quantitation (LOQ) ~0.3 ng/mLIdeal for pharmacokinetic and metabolite studies.

Cross-Validation: Ensuring Method Comparability and Data Integrity

When multiple analytical methods are used within a project or across different laboratories, a cross-validation study is essential to demonstrate that the methods provide equivalent results.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Define Acceptance Criteria (e.g., ±15% agreement) B Select a Minimum of 3 Batches of 4-Ethylpiperidin-2-one A->B C Prepare Samples at High, Medium, and Low Concentrations B->C D Analyze Samples by Primary Method (e.g., HPLC-UV) C->D E Analyze the Same Samples by Secondary Method (e.g., GC-MS) C->E F Calculate Percent Difference Between Methods for Each Sample D->F E->F G Compare Results to Pre-defined Acceptance Criteria F->G H Investigate Any Discrepancies (Out-of-Specification Results) G->H I Document Results in a Cross-Validation Report H->I MethodComparison Method1 HPLC-UV Pros: - Robust and reliable - Widely available - Cost-effective Cons: - Lower sensitivity - Potential for matrix interference Method2 GC-MS Pros: - High specificity - Good sensitivity - Suitable for volatile compounds Cons: - Requires thermal stability - Potential for sample degradation Method1->Method2 Increased Sensitivity Method3 LC-MS/MS Pros: - Excellent sensitivity and specificity - Wide applicability - Ideal for complex matrices Cons: - Higher cost and complexity - Potential for matrix effects (ion suppression) Method1->Method3 Significant Increase in Performance & Cost Method2->Method3 Highest Sensitivity & Specificity

Caption: A logical comparison of the three analytical methods.

Conclusion: A Triad of Trustworthy Methodologies

The choice of an analytical method for 4-Ethylpiperidin-2-one is a critical decision in the drug development process. This guide has provided a comparative overview of three robust chromatographic techniques: HPLC-UV, GC-MS, and LC-MS/MS. Each method offers a unique set of advantages and is suited for different analytical challenges.

  • HPLC-UV stands out as a workhorse for routine quality control due to its simplicity and cost-effectiveness.

  • GC-MS provides enhanced sensitivity and specificity, making it a valuable tool for impurity profiling.

  • LC-MS/MS offers unparalleled performance for trace-level quantification in complex biological matrices, essential for pharmacokinetic and metabolism studies.

Ultimately, the implementation of a rigorous cross-validation protocol is non-negotiable. It is the cornerstone of a self-validating analytical system, ensuring data integrity and comparability, regardless of the chosen methodology. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate analytical method for 4-Ethylpiperidin-2-one, thereby ensuring the quality and safety of their pharmaceutical products.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PubMed Central. Retrieved from [Link]

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperidin-4-one. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). FooDB. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2015). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 1(1), 1-6. Retrieved from [Link]

  • MDPI. (n.d.). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136471. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of some β-lactam antibiotics in their binary mixtures using the method of partial least squares. ResearchGate. Retrieved from [Link]

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  • GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. GMP Compliance. Retrieved from [Link]

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  • ResearchGate. (n.d.). The analysis of substituted cathinones. Part 2: An investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. ResearchGate. Retrieved from [Link]

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  • Oxford Academic. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Infectious Diseases, 224(Supplement_2), S206–S214. Retrieved from [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of Piperidinone-Based Compounds

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The piperidinone scaffold, a prevalent h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The piperidinone scaffold, a prevalent heterocyclic amine in numerous pharmaceuticals, consistently demonstrates a wide spectrum of biological activities in preclinical studies.[1] However, the translation of potent in vitro results to tangible in vivo efficacy is not always a linear path. This guide provides an in-depth comparison of the in vitro and in vivo assessment of piperidinone-based compounds, using a representative anti-cancer agent to illustrate the nuances of this critical transition in drug discovery.

The Piperidinone Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a versatile building block in drug design, valued for its favorable physicochemical properties and its presence in a multitude of natural products and FDA-approved drugs.[1] Its derivatives, particularly piperidin-2-ones and piperidin-4-ones, have been extensively investigated for a range of therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective activities.[2][3] The core structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

Case Study: A Piperidinone-Based MDM2-p53 Interaction Inhibitor

To illustrate the interplay between in vitro and in vivo efficacy, we will examine a potent piperidinone-based inhibitor of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapeutics. For the purpose of this guide, we will refer to this representative compound as "Piperidinone-23". The disruption of the MDM2-p53 interaction can reactivate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.

Part 1: In Vitro Efficacy Assessment - The Cellular Battlefield

The initial evaluation of a compound's potential is invariably conducted in vitro. These cell-based assays provide a controlled environment to probe the compound's direct effects on cancer cells.

Key In Vitro Assays and Expected Outcomes

A battery of in vitro assays is typically employed to characterize the anti-cancer activity of a compound like Piperidinone-23.

Assay TypePurposeKey Parameters MeasuredExample Cell Lines
Cell Proliferation Assay (e.g., MTT, SRB) To determine the cytotoxic or cytostatic effect of the compound on cancer cell growth.IC50 (half-maximal inhibitory concentration)SJSA-1 (osteosarcoma), MCF-7 (breast cancer), HCT116 (colon cancer)[4][5]
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) To determine if the compound induces programmed cell death.Percentage of apoptotic cells, activation of caspases.[6]SJSA-1, CEM (T-lymphoblast)[4]
Target Engagement Assay (e.g., HTRF, Co-IP) To confirm the compound binds to its intended molecular target (MDM2).IC50 for binding inhibition.
In Vitro Metabolic Stability Assay To assess the compound's susceptibility to metabolism by liver enzymes.Half-life (t1/2) in liver microsomes.[7][8]Human and mouse liver microsomes.[7]

Table 1: Representative In Vitro Efficacy Data for Piperidinone-23

AssayCell LineIC50 / Result
Cell Proliferation (EdU)SJSA-10.073 µM[9]
MDM2-p53 HTRF Binding-1.1 nM[9]
In Vitro Metabolic Stability (Rat Hepatocytes)-t1/2 = 3.5 h[9]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SJSA-1) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Piperidinone-23 for 48-72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the compound concentration.

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Adhesion (24h) seed->adhere treat Add Serial Dilutions of Piperidinone-23 adhere->treat incubate Incubate (48-72h) treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Read Absorbance (510 nm) solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Part 2: In Vivo Efficacy Assessment - The Whole Organism Response

While in vitro data is crucial for initial screening, in vivo studies in animal models are essential to understand a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on the tumor microenvironment.

Key In Vivo Models and Endpoints

For an anti-cancer agent like Piperidinone-23, the most common in vivo model is the tumor xenograft model.

Animal ModelPurposeKey Parameters Measured
Subcutaneous Xenograft Model To evaluate the compound's ability to inhibit tumor growth in a living organism.Tumor growth inhibition (TGI), tumor volume, body weight changes (as a measure of toxicity).[10]
Orthotopic Xenograft Model To assess efficacy in a more clinically relevant tumor microenvironment.Tumor growth, metastasis, survival.
Pharmacokinetic (PK) Study To determine the compound's ADME profile.Cmax (maximum concentration), t1/2 (half-life), bioavailability (%F).[9]

Table 2: Representative In Vivo Efficacy Data for Piperidinone-23 in a SJSA-1 Xenograft Mouse Model

Dose and ScheduleTumor Growth Inhibition (TGI)Observations
100 mg/kg, once daily (QD)96%[10]Significant tumor growth inhibition.
50 mg/kg, twice daily (BID)82%[10]Well-tolerated with substantial efficacy.
200 mg/kg, once daily (QD)Tumor regression followed by toxicity.[10]Efficacious but with signs of toxicity at higher doses.
Experimental Protocol: Subcutaneous Tumor Xenograft Study

This protocol outlines the key steps for evaluating the in vivo anti-tumor efficacy of Piperidinone-23.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of SJSA-1 cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into control and treatment groups.

  • Compound Administration: Administer Piperidinone-23 orally or via intraperitoneal injection at the predetermined doses and schedule. The vehicle is administered to the control group.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Record the body weight of the mice regularly to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the TGI for each treatment group compared to the control group.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis start Start implant Implant SJSA-1 Cells start->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice growth->randomize administer Administer Piperidinone-23 randomize->administer measure_tumor Measure Tumor Volume administer->measure_tumor measure_weight Monitor Body Weight administer->measure_weight euthanize Euthanize & Excise Tumors measure_tumor->euthanize measure_weight->euthanize analyze Calculate TGI euthanize->analyze end End analyze->end

Bridging the Divide: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation between in vitro and in vivo results. While potent in vitro activity is a prerequisite, it does not guarantee in vivo success.[9] Several factors can contribute to a disconnect between the two:

  • Pharmacokinetics (PK): A compound may be highly potent in a dish but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal concentrations in vivo.[4]

  • Toxicity: A compound may show a good therapeutic window in vitro but exhibit unforeseen toxicity in a whole organism, limiting the achievable therapeutic dose.[10]

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a tumor can influence a drug's efficacy in ways that are not captured in a 2D cell culture system.

In the case of Piperidinone-23, the good correlation between its potent in vitro anti-proliferative activity and its significant in vivo tumor growth inhibition at well-tolerated doses highlights a successful translation.[10] The compound's reasonable metabolic stability, as suggested by the in vitro hepatocyte assay, likely contributed to its favorable pharmacokinetic profile and sustained efficacy in vivo.[9]

Conclusion: An Integrated Approach to Drug Discovery

The development of effective therapeutics requires a holistic approach that integrates both in vitro and in vivo studies. While in vitro assays are indispensable for high-throughput screening and mechanistic studies, in vivo models provide the crucial context of a complex biological system. The journey of a piperidinone-based compound from the lab bench to a potential clinical candidate underscores the importance of carefully designed experiments, a thorough understanding of ADME-Tox properties, and a critical evaluation of the correlation between cellular and whole-organism responses. By embracing this integrated perspective, researchers can more effectively navigate the challenging path of drug discovery and development.

References

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 32095–32125. Available from: [Link]

  • Khan, I., et al. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. Medicinal Chemistry, 13(8), 756-766. Available from: [Link]

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  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-202. Available from: [Link]

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Validation

A Comprehensive Guide to Ensuring Reproducibility and Robustness in Experiments with 4-Ethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reliability of experimental data is paramount. This guide, conceived from the perspective o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliability of experimental data is paramount. This guide, conceived from the perspective of a Senior Application Scientist, delves into the critical aspects of reproducibility and robustness in experiments involving 4-Ethylpiperidin-2-one, a key heterocyclic scaffold. By dissecting the intricacies of its synthesis, purification, and analytical characterization, we aim to provide a framework for generating consistent and dependable results, thereby accelerating the drug discovery pipeline. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific considerations essential for mastering the use of this compound.

The Synthetic Landscape: Navigating the Pathways to 4-Ethylpiperidin-2-one

The synthesis of substituted piperidin-2-ones, including the 4-ethyl derivative, is a cornerstone of medicinal chemistry, providing access to a wide array of biologically active molecules.[1][2] Achieving a reproducible and robust synthetic protocol is the first and most critical step in any experimental workflow.

Key Synthetic Strategies and Their Reproducibility Hotspots

Several synthetic routes can be envisioned for the preparation of 4-Ethylpiperidin-2-one. While a specific, detailed protocol for this exact molecule is not readily found in widely indexed literature, we can extrapolate from established methods for analogous substituted piperidinones.

One common approach involves the Dieckmann condensation of an appropriate amino diester.[1] The reproducibility of this intramolecular cyclization is highly sensitive to the purity of the starting materials, the choice of base, and strict control of reaction temperature. Another powerful method is the aza-Michael addition , which can be used to construct the piperidine ring.[3] The success of this reaction often hinges on the catalyst used and the precise control of stoichiometry.

Potential Sources of Irreproducibility in Synthesis:

  • Purity of Reactants and Reagents: Impurities in starting materials can lead to side reactions and variable yields.

  • Solvent Quality: The presence of water or other impurities in solvents can significantly impact the reaction outcome.

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, and stirring rate can affect the product distribution and yield.[4]

  • Work-up Procedure: Inconsistent work-up and extraction procedures can lead to loss of product and variable purity.

A Generalized, Robust Protocol for the Synthesis of a 4-Substituted Piperidin-2-one (A Conceptual Framework)

While a specific protocol for 4-Ethylpiperidin-2-one is elusive, a robust synthesis of a related 4-substituted piperidin-2-one can be conceptualized based on established methodologies. The following represents a generalized workflow, highlighting critical control points for ensuring reproducibility.

Experimental Protocol: Conceptual Synthesis of a 4-Substituted Piperidin-2-one via a Michael Addition/Cyclization Cascade

  • Reactant Preparation: Ensure all starting materials, including the Michael acceptor and the amine source, are of the highest purity available. Solvents should be freshly distilled and anhydrous.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael acceptor in the chosen solvent.

  • Controlled Addition: Slowly add the amine to the reaction mixture at a controlled temperature (e.g., 0 °C) to manage any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Quenching and Work-up: Upon completion, carefully quench the reaction and perform a standardized liquid-liquid extraction to isolate the crude product. The pH of the aqueous washes should be consistent across batches.

  • Purification: Purify the crude product using a well-defined method, such as flash column chromatography or crystallization, with pre-specified solvent systems and conditions.

Purification and Characterization: The Pillars of Purity and Identity

The purity and unambiguous identification of 4-Ethylpiperidin-2-one are non-negotiable for the validity of subsequent experiments.

Purification Strategies: Beyond Simple Filtration

Crystallization is a powerful technique for purifying solid piperidinones, effectively removing impurities.[2] The choice of solvent or solvent system is critical and must be optimized and consistently applied.

Table 1: Comparison of Purification Techniques for Piperidinone Analogs

Purification TechniqueAdvantagesDisadvantagesKey Considerations for Reproducibility
Crystallization High purity achievable, scalable.Can be time-consuming, potential for product loss in mother liquor.Consistent solvent system, cooling rate, and seeding.
Column Chromatography Good separation of closely related impurities.Can be labor-intensive, potential for product degradation on silica.Standardized stationary and mobile phases, consistent loading.
Analytical Characterization: A Multi-faceted Approach

A combination of analytical techniques is essential to confirm the identity and purity of 4-Ethylpiperidin-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Both ¹H and ¹³C NMR should be performed and compared against expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment. A validated, stability-indicating HPLC method is crucial for quantifying the compound and detecting any impurities or degradants.[3][5]

Experimental Protocol: Validated RP-HPLC Method for Purity Assessment of a Piperidinone Analog

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient profile must be precisely defined and controlled.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum.

  • Injection Volume: 10 µL.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[6]

Experimental Robustness: Proactively Addressing Variability

The robustness of an assay is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Identifying Critical Parameters in Assays Involving 4-Ethylpiperidin-2-one

The stability of the 4-Ethylpiperidin-2-one molecule itself is a key factor. Lactams, in general, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[7] The stability of 4-Ethylpiperidin-2-one under specific assay conditions (e.g., pH, temperature, presence of enzymes) should be thoroughly investigated.

Table 2: Potential Factors Affecting Robustness in Biological Assays

FactorPotential ImpactMitigation Strategy
pH of Assay Buffer Hydrolysis of the lactam ring.Perform stability studies at different pH values to identify the optimal range.
Temperature Increased degradation rate.Conduct experiments at a controlled and consistent temperature.
Incubation Time Time-dependent degradation or reaction.Optimize and standardize incubation times.
Purity of Reagents Introduction of interfering substances.Use high-purity reagents and validate their compatibility with the assay.
Workflow for Assessing Assay Robustness

A systematic approach to evaluating assay robustness is crucial. This can be visualized as a decision-making workflow.

Robustness_Workflow Workflow for Assessing Assay Robustness A Identify Potential Variables (e.g., pH, Temperature, Reagent Lot) B Define Variation Range for Each Variable A->B C Design of Experiments (DoE) (e.g., Factorial Design) B->C D Execute Experiments According to DoE C->D E Analyze Data to Identify Significant Factors D->E F Establish Control Limits for Critical Parameters E->F G Incorporate into Standard Operating Procedure (SOP) F->G Compound_Selection Decision Framework for Compound Selection A Define Research Objective (e.g., Target Affinity, ADME Properties) B Synthesize and Characterize 4-Ethylpiperidin-2-one and Alternatives A->B C Perform Head-to-Head Comparative Assays B->C D Analyze Data: - Potency - Selectivity - Physicochemical Properties - Synthetic Feasibility C->D E Select Lead Compound Based on Overall Profile D->E

Caption: A logical framework for selecting the optimal compound based on a comprehensive evaluation.

Conclusion: A Commitment to Scientific Rigor

References

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Comparative

Confirming Target Engagement of 4-Ethylpiperidin-2-one in Cellular Assays: A Comparative Guide

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful research prog...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of novel compounds, using the hypothetical molecule 4-Ethylpiperidin-2-one as a case study. As the precise biological target of 4-Ethylpiperidin-2-one is not yet defined in publicly accessible literature, for the purpose of this guide, we will postulate its putative role as an inhibitor of the MDM2-p53 protein-protein interaction, a well-established therapeutic target in oncology for which piperidinone-based inhibitors have shown significant promise.[1]

This document will navigate the strategic selection and application of various cellular target engagement assays, offering in-depth technical protocols and comparative data to empower researchers in making informed decisions for their specific experimental needs.

The Criticality of Cellular Target Engagement

Validating that a compound reaches and binds to its target in a living cell is a critical step that bridges the gap between in vitro biochemical activity and cellular or in vivo pharmacological effects.[2] Cellular target engagement assays provide invaluable insights into a compound's cell permeability, potential for off-target effects, and the correlation between target binding and the observed cellular phenotype. The choice of assay is dictated by several factors, including the nature of the target, the availability of specific reagents, and the desired throughput.

Here, we compare three widely adopted, label-free methodologies for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition binding assays, adapting the latter for a non-kinase target context.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][4] The binding of a small molecule, such as 4-Ethylpiperidin-2-one, to its target protein, in this case, MDM2, can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.

Causality Behind Experimental Choices in CETSA

The fundamental premise of CETSA is that the energy required to unfold a protein is increased when a ligand is bound to it. By subjecting cell lysates or intact cells to a temperature gradient, one can determine the melting temperature (Tm) of the target protein. A shift in this Tm in the presence of the compound is indicative of direct binding. This method is particularly advantageous as it does not require any modification of the compound or the target protein, thus preserving the native interaction.[5]

Experimental Workflow

The CETSA workflow can be broken down into several key stages, from sample preparation to data analysis.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis prep_cells Culture and treat cells with 4-Ethylpiperidin-2-one or vehicle harvest Harvest and lyse cells (for lysate-based CETSA) or use intact cells prep_cells->harvest heat Heat samples across a temperature gradient harvest->heat separate Separate soluble and aggregated protein fractions heat->separate quantify Quantify soluble target protein (e.g., Western Blot, MS) separate->quantify plot Plot protein abundance vs. temperature to determine Tm shift quantify->plot

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SJSA-1, which has wild-type p53 and is sensitive to MDM2 inhibition) to 70-80% confluency. Treat cells with varying concentrations of 4-Ethylpiperidin-2-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Sample Preparation:

    • For intact cells: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

    • For cell lysate: Harvest cells, wash with PBS, and lyse using freeze-thaw cycles or gentle detergents. Clarify the lysate by centrifugation.

  • Heating Step: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Separation of Soluble and Aggregated Proteins:

    • For intact cells: Lyse the cells after the heating step.

    • For both: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (MDM2) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble MDM2 as a function of temperature for both the vehicle- and compound-treated samples. The shift in the melting curve indicates target engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another valuable technique for identifying the cellular targets of small molecules.[6] It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[7][8]

Causality Behind Experimental Choices in DARTS

The binding of a ligand can induce a conformational change in a protein that either masks protease cleavage sites or generally stabilizes the protein structure, thereby reducing its susceptibility to digestion by proteases.[9] By comparing the proteolytic patterns of a protein in the presence and absence of a compound, one can infer a direct binding event. A key advantage of DARTS is its independence from the compound's mechanism of action and the lack of need for compound modification.[6]

Experimental Workflow

The DARTS workflow is a straightforward process that can be readily implemented in most molecular biology laboratories.

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Digestion cluster_analysis Analysis prep_lysate Prepare cell lysate incubate Incubate lysate with 4-Ethylpiperidin-2-one or vehicle prep_lysate->incubate add_protease Add protease (e.g., thermolysin) to both samples incubate->add_protease digest Allow digestion to proceed for a defined time add_protease->digest stop_reaction Stop digestion digest->stop_reaction analyze Analyze protein degradation (e.g., SDS-PAGE, Western Blot) stop_reaction->analyze compare Compare band intensities between treated and untreated analyze->compare Competition_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis prep_lysate Prepare cell lysate incubate Incubate lysate with increasing concentrations of 4-Ethylpiperidin-2-one prep_lysate->incubate add_beads Add affinity beads (immobilized MDM2 binder) incubate->add_beads pull_down Incubate to allow target binding to beads and then wash add_beads->pull_down elute Elute bound proteins pull_down->elute quantify Quantify MDM2 by Western Blot or MS elute->quantify determine_ic50 Determine IC50 for MDM2 displacement quantify->determine_ic50

Caption: Competition Binding Assay Workflow.

Detailed Protocol for Competition Binding Assay
  • Preparation of Affinity Matrix: Covalently couple a known MDM2 binder to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native cell lysate to preserve protein complexes.

  • Competition: Incubate the cell lysate with a range of concentrations of 4-Ethylpiperidin-2-one.

  • Affinity Pulldown: Add the prepared affinity beads to the lysate and incubate to allow the unbound MDM2 to bind to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Analysis: Analyze the eluates by Western blotting for MDM2. The signal for MDM2 should decrease with increasing concentrations of 4-Ethylpiperidin-2-one.

  • Data Analysis: Quantify the band intensities and plot them against the concentration of 4-Ethylpiperidin-2-one to determine the IC50 value for target displacement.

Comparative Summary of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA®)Drug Affinity Responsive Target Stability (DARTS)Competition Binding Assay
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetition for binding to an immobilized ligand
Compound Modification Not requiredNot requiredNot required
Target Modification Not requiredNot requiredNot required
Assay Context Intact cells or lysateCell lysateCell lysate
Primary Readout Thermal shift (ΔTm)Protein protection from degradationDisplacement of target from affinity matrix (IC50)
Key Advantage Applicable in live cells, physiologicalSimple, rapid, and broadly applicableQuantitative measure of binding affinity
Key Limitation Not all binding events lead to a thermal shiftIndirect measure of bindingRequires a suitable immobilized binder
Throughput Moderate to high (with high-throughput versions)ModerateModerate

Conclusion and Future Directions

Confirming the cellular target engagement of a novel small molecule like 4-Ethylpiperidin-2-one is a non-negotiable step in modern drug discovery. The methodologies of CETSA, DARTS, and competition binding assays each offer unique advantages and present a complementary toolkit for the rigorous validation of a compound's mechanism of action.

  • CETSA provides a physiologically relevant confirmation of target binding in intact cells.

  • DARTS offers a straightforward and rapid method for initial target validation in cell lysates.

  • Competition binding assays provide a quantitative measure of a compound's ability to displace a known ligand, offering valuable data for structure-activity relationship studies.

For a comprehensive validation of 4-Ethylpiperidin-2-one's engagement with its putative target, MDM2, a tiered approach is recommended. Initial validation could be performed using the simpler DARTS assay. Positive results would then be confirmed and further quantified using CETSA in intact cells to ensure physiological relevance. A custom competition binding assay could be developed to provide a robust, quantitative measure of binding affinity.

The integration of these powerful techniques, coupled with downstream functional assays that measure the consequences of target engagement (e.g., p53 activation and induction of p21), will provide the high-confidence data package required to advance a promising molecule like 4-Ethylpiperidin-2-one through the drug discovery pipeline.

References

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC - NIH. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. Available at: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC - NIH. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available at: [Link]

  • Target identification using drug affinity responsive target stability (DARTS) - PNAS. Available at: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylpiperidin-2-one

In the landscape of pharmaceutical research and development, our progress is fundamentally tethered to the safe and responsible handling of novel chemical entities. 4-Ethylpiperidin-2-one, a lactam derivative of the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, our progress is fundamentally tethered to the safe and responsible handling of novel chemical entities. 4-Ethylpiperidin-2-one, a lactam derivative of the piperidine scaffold, represents a class of compounds with significant synthetic utility. However, its structural alerts necessitate a comprehensive and proactive approach to safety. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information for handling this compound. Our goal is to move beyond mere compliance and cultivate a laboratory culture where safety is intrinsic to our scientific excellence.

The protocols and recommendations outlined herein are built upon the foundational principles of risk assessment, hazard mitigation, and procedural validation. We will explore not just what personal protective equipment (PPE) to use, but why specific choices are critical based on the anticipated chemical hazards and the nature of the experimental work.

Hazard Profile: An Evidence-Based Assessment

While a specific, peer-reviewed Safety Data Sheet (SDS) for 4-Ethylpiperidin-2-one is not broadly available, we can construct a reliable hazard profile by examining structurally analogous compounds, such as 1-Ethylpiperidin-4-one and other piperidone derivatives. This process of "hazard-by-analogy" is a cornerstone of proactive laboratory safety for new chemical entities.

The Globally Harmonized System (GHS) classifications for close analogs suggest that 4-Ethylpiperidin-2-one should be handled as, at minimum, a hazardous substance with the following potential risks[1]:

Hazard ClassGHS CategoryPotential Effect
Skin Corrosion/IrritationCategory 2Causes skin irritation[1].
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation[1].
Flammable LiquidsCategory 4Combustible liquid[1].
Acute Toxicity (Oral)Category 4 (Assumed)Harmful if swallowed.

This data-driven assessment mandates that all manipulations of 4-Ethylpiperidin-2-one be conducted with a robust selection of PPE. The Occupational Safety and Health Administration (OSHA) requires employers to perform a hazard assessment for the workplace and provide appropriate PPE to protect employees from identified chemical and physical hazards[2][3].

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any work involving 4-Ethylpiperidin-2-one, a baseline PPE ensemble is mandatory. This serves as your primary defense against incidental contact and minor spills[4].

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snap or button front is required. This protects your skin and personal clothing from splashes and contamination.

  • Eye Protection: Chemical splash goggles are the minimum requirement. The potential for serious eye irritation necessitates a full seal around the eyes to protect against splashes from any direction[5]. Safety glasses with side shields do not offer sufficient protection against liquid splashes.

  • Gloves: Disposable nitrile gloves are the standard choice for incidental contact. Nitrile provides good resistance to a range of chemicals, including weak acids and bases[6]. However, it is crucial to understand that nitrile gloves offer splash protection only; they are not intended for prolonged immersion[7]. Always double-glove (wearing two pairs of nitrile gloves) when handling concentrated solutions or performing transfers where the risk of contamination is higher[8].

  • Full-Length Pants and Closed-Toe Shoes: This is a universal laboratory requirement. Your legs and feet must be fully covered to protect against spills and falling objects.

Task-Specific PPE Selection: A Risk-Based Approach

Scientific operations are not static; therefore, our PPE must be adapted to the specific risks of each procedure. The "Core Ensemble" should be viewed as a starting point, to be augmented based on a dynamic risk assessment. The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for 4-Ethylpiperidin-2-one cluster_0 Start: Define Task cluster_1 Assess Risk & Select PPE Start Handling Solid (Weighing, Transfer) Core_PPE Core Ensemble: - Lab Coat - Nitrile Gloves (Double) - Splash Goggles - Closed-Toe Shoes Start->Core_PPE Base Requirement Respirator Upgrade Respiratory Protection: Work in Fume Hood (Consider Respirator for Spills) Start->Respirator Dust/Aerosol Potential Liquid_Handling Handling Liquid (Solutions, Solvents) Liquid_Handling->Core_PPE Base Requirement Face_Shield Upgrade Eye/Face Protection: Add Face Shield Liquid_Handling->Face_Shield Risk of Splashing Chem_Gloves Upgrade Hand Protection: Use Thicker, Chemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) Liquid_Handling->Chem_Gloves Prolonged Handling or Immersion Risk Liquid_Handling->Respirator Vapor/Aerosol Potential High_Energy High-Energy Ops (Heating, Pressure) High_Energy->Core_PPE Base Requirement High_Energy->Face_Shield Risk of Splashing & Violent Reaction High_Energy->Respirator Vapor/Aerosol Potential End Operation Begins Core_PPE->End Proceed with Caution Face_Shield->End Chem_Gloves->End Respirator->End

Caption: Risk assessment workflow for selecting task-appropriate PPE.

Causality Behind Upgraded PPE:
  • Face Shield: When handling larger volumes of liquid (>50 mL) or conducting reactions with the potential for vigorous splashing (e.g., quenching a reaction, heating), a face shield must be worn in addition to chemical splash goggles[5]. The goggles provide the primary seal against liquids, while the face shield protects the rest of the face and neck.

  • Chemical-Resistant Gloves: For tasks involving significant solvent use or extended contact, standard nitrile gloves are insufficient. Consult a glove compatibility chart to select a more robust glove material such as neoprene or butyl rubber[7]. Always check the manufacturer's data for breakthrough times for the specific chemicals you are using.

  • Respiratory Protection: All work with 4-Ethylpiperidin-2-one, whether solid or in solution, must be performed inside a certified chemical fume hood to mitigate exposure to dusts, aerosols, or vapors[9]. A respirator (e.g., N95 or higher) should be part of the available spill response equipment in case of a significant release outside of primary engineering controls[10].

Operational Plan: Spill and Emergency Protocols

Preparation is the most critical element of an effective emergency response[11]. A well-stocked chemical spill kit should be readily accessible.

Procedure for a Minor Chemical Spill (<100 mL and contained)
  • Alert & Assess: Immediately alert personnel in the vicinity. Do not touch the spill without appropriate PPE[12].

  • Don PPE: At a minimum, don the Core PPE ensemble (double nitrile gloves, lab coat, splash goggles).

  • Contain: Control the spread of the liquid by creating a dike around the spill's outer edges using an absorbent material like vermiculite or cat litter[13]. Work from the outside in.

  • Absorb: Add absorbent material directly to the spill until the liquid is fully absorbed[13].

  • Collect Residue: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container[14]. For solid spills, gently sweep to avoid creating airborne dust[15].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: Place all contaminated materials (gloves, absorbent, cloths) into the hazardous waste container. Seal and label the container appropriately.

  • Report: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department of the incident.

For major spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.

Disposal Plan: Cradle-to-Grave Responsibility

The proper disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and local authorities[16]. All waste generated from work with 4-Ethylpiperidin-2-one must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect all liquid waste containing 4-Ethylpiperidin-2-one (including reaction mixtures, solvent rinses, and spill cleanup materials) in a dedicated, leak-proof, and chemically compatible waste container[17].

    • Solid waste (contaminated gloves, weigh paper, absorbent pads) should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste[17].

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion[14].

    • Label the container clearly with "Hazardous Waste," the full chemical names of all components, and the approximate percentages.

  • Empty Container Disposal:

    • Empty containers that held 4-Ethylpiperidin-2-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[18].

    • Crucially, this rinsate must be collected and disposed of as hazardous waste. [18].

    • After triple-rinsing, the container can be air-dried in a fume hood and then disposed of in the appropriate laboratory glass or plastic recycling bin.

By adhering to these protocols, we not only ensure our personal safety but also uphold our professional responsibility to protect our colleagues and the environment.

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference.[Link]

  • Florida State University, Emergency Management. Chemical Spills.[Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). [Link]

  • U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. (2025-03-24). [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.[Link]

  • PubChem, National Center for Biotechnology Information. 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-.[Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response.[Link]

  • PubChem, National Center for Biotechnology Information. 1-Ethylpiperidin-4-one.[Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • GloveNation. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). [Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025-07-17). [Link]

  • Wikipedia. 4-Piperidone.[Link]

  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.[Link]

  • UniGlove. Gloves Chemical Resistance Chart.[Link]

  • University of Western Australia. Laboratory emergency response procedures. (2024-11-27). [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). [Link]

  • The University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]

  • Australian Government, Department of Health. Piperidine: Human health tier II assessment. (2016-02-05). [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.[Link]

  • Oakland University, Environmental Health and Safety. Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025-01-14). [Link]

  • Cheméo. Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4).[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Dartmouth College, Environmental Health and Safety. Personal Protective Equipment for Laboratories.[Link]

  • National Center for Biotechnology Information (NCBI). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.[Link]

  • Chemsrc. 4-Piperidone-ethylene ketal | CAS#:177-11-7. (2025-08-24). [Link]

  • Westlab. 8 Steps to Handling a Lab Chemical Spill. (2023-05-05). [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. (2024-05-07). [Link]

  • AIBON SAFETY. Chemical Resistance Guide: The Importance Of Nitrile Gloves. (2024-09-14). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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